Technical Documentation Center

5-Amino-3-methyl-1-p-tolylpyrazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Amino-3-methyl-1-p-tolylpyrazole
  • CAS: 62535-60-8

Core Science & Biosynthesis

Foundational

Technical Guide: 5-Amino-3-methyl-1-p-tolylpyrazole

This technical guide details the nomenclature, synthesis, and pharmaceutical significance of 5-Amino-3-methyl-1-p-tolylpyrazole (CAS: 62535-60-8), a privileged scaffold in medicinal chemistry.[1] Nomenclature, Synthesis,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the nomenclature, synthesis, and pharmaceutical significance of 5-Amino-3-methyl-1-p-tolylpyrazole (CAS: 62535-60-8), a privileged scaffold in medicinal chemistry.[1]

Nomenclature, Synthesis, and Medicinal Applications[1]

Nomenclature and Structural Analysis

The compound commonly known as "5-Amino-3-methyl-1-p-tolylpyrazole" is a substituted pyrazole derivative.[1] To derive its systematic IUPAC name, one must apply the priority rules for heterocyclic numbering and functional group seniority.

1.1 Systematic Derivation
  • Principal Functional Group: The molecule contains an amino group (

    
    ) and a pyrazole ring.[2][3] According to IUPAC seniority, the amine is the principal characteristic group, designated by the suffix -amine .[1]
    
  • Parent Heterocycle Numbering: The pyrazole ring consists of two adjacent nitrogen atoms.[3]

    • Numbering starts at the nitrogen atom bearing the substituent (if non-H) to give the lowest locants to substituents.

    • The nitrogen attached to the aryl group is designated as position 1 .

    • Numbering proceeds toward the second nitrogen (position 2) and around the ring.

  • Substituent Placement:

    • Position 1: A p-tolyl group (systematically named 4-methylphenyl ).[1][4]

    • Position 3: A methyl group.[4][5][6]

    • Position 5: The amino group (determined by the numbering path

      
      ).[2][3][7]
      
  • Assembly: The substituents are listed alphabetically (methyl before methylphenyl is not strictly required if structure is clear, but "methyl" and "methylphenyl" are treated by complexity). However, the locants fix the name.

Official IUPAC Name: 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine [1]

1.2 Structural Data Table
PropertyValue
Common Name 5-Amino-3-methyl-1-p-tolylpyrazole
Systematic Name 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine
CAS Registry Number 62535-60-8
Molecular Formula

Molecular Weight 187.24 g/mol
Melting Point 117.0 to 122.0 °C
SMILES CC1=CC=C(C=C1)N2C(=CC(=N2)C)N
Synthesis Protocol

The most robust synthetic route for 1-aryl-5-aminopyrazoles is the regioselective condensation of an arylhydrazine with a


-ketonitrile (or its enamine equivalent, 3-aminocrotononitrile).[1] This method ensures the correct regiochemistry where the amino group is located at position 5 relative to the N-aryl substituent.
2.1 Reaction Logic (Regioselectivity)

The reaction between 4-methylphenylhydrazine and 3-oxobutanenitrile (or 3-aminocrotononitrile) proceeds via a cyclocondensation.

  • Step 1: The terminal nitrogen (

    
    ) of the hydrazine is the most nucleophilic site. It attacks the most electrophilic carbon of the 
    
    
    
    -ketonitrile (the ketone carbonyl).
  • Step 2: Formation of a hydrazone intermediate.

  • Step 3: Intramolecular nucleophilic attack by the internal hydrazine nitrogen (bearing the aryl group) onto the nitrile carbon.

  • Step 4: Tautomerization to the aromatic 5-aminopyrazole.[1]

Note: If the internal nitrogen attacked the ketone first, the product would be a 3-aminopyrazole isomer, which is kinetically disfavored under standard conditions.[1]

2.2 Experimental Procedure

Reagents:

  • 4-Methylphenylhydrazine hydrochloride (1.0 equiv)[1]

  • 3-Aminocrotononitrile (1.0 equiv)[1]

  • Ethanol (Solvent)[1][7][8][9]

  • Acetic Acid (Catalyst/Solvent)[8][10]

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-methylphenylhydrazine hydrochloride (10 mmol) in Ethanol (20 mL).

  • Addition: Add 3-aminocrotononitrile (10 mmol) to the solution.

  • Catalysis: Add glacial acetic acid (1-2 mL) to catalyze the condensation.

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 3–5 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1).
    
  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into crushed ice/water (100 mL).

    • Neutralize with 10%

      
       solution if necessary to precipitate the free base.
      
  • Purification:

    • Filter the resulting precipitate.

    • Recrystallize from Ethanol or an Ethanol/Water mixture to obtain 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine as off-white to yellow crystals.[1]

2.3 Mechanistic Pathway (Visualization)

SynthesisMechanism Reactants Reactants (p-Tolylhydrazine + 3-Oxobutanenitrile) Intermediate1 Hydrazone Formation (Nucleophilic attack on Ketone) Reactants->Intermediate1 -H2O (Condensation) Intermediate2 Cyclization (Internal N attacks Nitrile) Intermediate1->Intermediate2 Intramolecular Cyclization Product Product 5-Amino-3-methyl-1-p-tolylpyrazole Intermediate2->Product Tautomerization (Aromatization)

Figure 1: Reaction pathway for the synthesis of 5-amino-1-arylpyrazoles via condensation of hydrazine and


-ketonitrile.[1][7]
Pharmaceutical Applications

The 5-amino-1-arylpyrazole scaffold is a "privileged structure" in drug discovery, serving as a core template for various kinase inhibitors and anti-inflammatory agents.[1]

3.1 Kinase Inhibition (p38 MAPK)

The 5-amino-pyrazole moiety functions as a critical hydrogen bond donor/acceptor system in the ATP-binding pocket of kinases.[1]

  • Mechanism: The

    
     group at position 5 and the 
    
    
    
    nitrogen of the pyrazole ring often form a bidentate hydrogen bonding motif with the "hinge region" of the kinase enzyme (e.g., p38 Mitogen-Activated Protein Kinase).
  • Relevance: Derivatives of this compound are explored for treating rheumatoid arthritis and other inflammatory diseases by inhibiting cytokine production.

3.2 Synthetic Utility (Fused Heterocycles)

This compound serves as a precursor for synthesizing bicyclic systems such as pyrazolo[1,5-a]pyrimidines .[1]

  • Reaction: Condensation with 1,3-dicarbonyls (e.g., acetylacetone) or enaminones.[1]

  • Result: Formation of the pyrazolo[1,5-a]pyrimidine core, which is bioisosteric with the purine ring system found in DNA/RNA, making these derivatives potent antimetabolites and anticancer agents.

3.3 Application Workflow

Applications cluster_med Medicinal Chemistry cluster_syn Synthetic Precursor Core 5-Amino-3-methyl-1-p-tolylpyrazole MAPK p38 MAPK Inhibitors (Anti-inflammatory) Core->MAPK HIV HIV-1 Reverse Transcriptase Inhibitors Core->HIV Fused Pyrazolo[1,5-a]pyrimidines (Anticancer Scaffolds) Core->Fused Schiff Schiff Bases (Antimicrobial Agents) Core->Schiff

Figure 2: Strategic utility of the 5-amino-1-arylpyrazole scaffold in drug design and organic synthesis.

References
  • National Institute of Standards and Technology (NIST). 5-Amino-1-methyl-3-phenylpyrazole (Analogous Chemistry).[1] NIST Chemistry WebBook.[5] Available at: [Link]

  • PubChem. Compound Summary: 3-methyl-1-(4-methylphenyl)pyrazol-5-amine.[1][4] National Library of Medicine. Available at: [Link]

  • Marinozzi, M., et al. (2015).[1][11] N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry.[1][11] Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Fadda, A. A., et al. (2007).[1][12] Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines. Journal of the Chinese Chemical Society. Available at: [Link]

Sources

Exploratory

Technical Characterization of 5-Amino-3-methyl-1-p-tolylpyrazole

Solid-State Properties, Synthesis, and Purity Analysis Part 1: Executive Summary & Molecular Context 5-Amino-3-methyl-1-p-tolylpyrazole (CAS: 62535-60-8) serves as a critical intermediate in the synthesis of fused hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Solid-State Properties, Synthesis, and Purity Analysis

Part 1: Executive Summary & Molecular Context

5-Amino-3-methyl-1-p-tolylpyrazole (CAS: 62535-60-8) serves as a critical intermediate in the synthesis of fused heterocyclic systems, including pyrazolo[1,5-a]pyrimidines, which are frequently investigated for kinase inhibition (e.g., p38 MAP kinase) and COX-2 inhibition.

The melting point (MP) of this compound is not merely a physical constant; it is the primary thermodynamic indicator of phase purity. For this specific derivative, the authoritative melting point range is 117.0°C – 122.0°C .[1] Deviations below this range typically indicate the presence of the 3-amino regioisomer or residual solvent entrapment within the crystal lattice.

This guide details the physicochemical profile, synthesis logic, and validation protocols required to reproducibly isolate high-purity material.

Part 2: Physicochemical Datasheet

The following data aggregates empirical standards for high-purity (>97%) lots.

PropertySpecificationNotes
Compound Name 5-Amino-3-methyl-1-p-tolylpyrazoleSynonym: 1-(4-Methylphenyl)-3-methyl-1H-pyrazol-5-amine
CAS Number 62535-60-8 Verified via TCI Chemicals [1]
Melting Point 117.0 – 122.0 °C Sharp endotherm indicates high crystallinity.[1][2]
Appearance Light yellow to brown crystalline powderOxidation can darken color to green/brown without significant MP depression.
Molecular Formula C₁₁H₁₃N₃MW: 187.24 g/mol
Solubility Soluble in Methanol, Ethanol, DMSOSparingly soluble in water.
Purity Standard >97.0% (GC / Titration)HPLC area % is preferred for isomer detection.
Part 3: Synthesis & Solid-State Origin

To understand the melting point, one must understand the synthesis. The formation of the pyrazole ring involves the condensation of p-tolylhydrazine with 3-aminocrotononitrile (or diacetonitrile).

The Regioselectivity Challenge: The reaction can theoretically yield two isomers:

  • 5-Amino isomer (Target): Thermodynamically favored in acidic/neutral conditions.

  • 3-Amino isomer (Impurity): Kinetic byproduct.

The presence of the 3-amino isomer acts as a eutectic impurity, significantly depressing the melting point of the bulk solid.

Workflow Visualization: Synthesis Pathway

SynthesisPathway Hydrazine p-Tolylhydrazine (Nucleophile) Intermediate Hydrazone Intermediate Hydrazine->Intermediate Nitrile 3-Aminocrotononitrile (Electrophile) Nitrile->Intermediate Cyclization Cyclization (Acid Catalyzed) Intermediate->Cyclization Target 5-Amino-3-methyl- 1-p-tolylpyrazole (Solid Precipitate) Cyclization->Target Major Product Impurity Regioisomer (3-Amino byproduct) Cyclization->Impurity Minor Product

Figure 1: Condensation pathway showing the origin of the target solid and potential regioisomer impurities.

Part 4: Detailed Experimental Protocols
Protocol A: Synthesis & Isolation (The "Make")

Objective: To synthesize crude material suitable for purification.

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve p-tolylhydrazine hydrochloride (15.8 g, 0.1 mol) in Ethanol (100 mL).

  • Addition: Add 3-aminocrotononitrile (8.2 g, 0.1 mol) slowly to the stirring solution.

  • Catalysis: Add catalytic concentrated HCl (0.5 mL) if using free base hydrazine; if using hydrochloride salt, no extra acid is needed.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 3–4 hours. Monitor consumption of hydrazine by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

  • Precipitation: Cool the reaction mixture to room temperature. Then, pour the mixture into ice-cold water (300 mL) with vigorous stirring. Neutralize with 10% NaOH solution to pH ~8 to ensure the amine is in the free base form.

  • Filtration: The crude solid will precipitate. Filter via vacuum filtration (Buchner funnel).

  • Drying: Air dry the crude solid overnight. Expected MP of crude: 105–112°C.

Protocol B: Purification & Recrystallization (The "Clean")

Objective: To raise the MP to the 117–122°C specification.

  • Solvent Selection: Use Ethanol/Water (refluxing ethanol, adding water to turbidity) or Toluene (for higher purity).

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol.

  • Filtration (Hot): If insoluble particles (inorganic salts) remain, filter the hot solution rapidly through a fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill in an ice bath (0–4°C) for 2 hours. Rapid cooling traps impurities.

  • Collection: Filter the crystals. Wash with cold 20% Ethanol/Water.

  • Desiccation: Dry in a vacuum oven at 45°C for 6 hours.

    • Critical Check: Ensure no solvent smell remains. Solvent inclusion can lower MP by 2–5°C.

Part 5: Analytical Validation (The "Measure")
Protocol C: Melting Point Determination

Method: Capillary Tube (USP <741> equivalent)

  • Sample Prep: Grind the dried solid into a fine powder. Coarse crystals cause uneven heat transfer.

  • Loading: Fill a capillary tube to a height of 2–3 mm. Compact the powder by tapping the tube on a hard surface.

  • Ramp Rate:

    • Fast Ramp: 10°C/min up to 100°C.

    • Critical Ramp:1.0°C/min from 100°C to 125°C.

  • Observation:

    • Onset: The first visible liquid droplet.

    • Clear Point: The solid is completely liquid.

  • Acceptance Criteria: The range (Onset to Clear Point) must be within 117.0 – 122.0°C and the range width should not exceed 2°C.

Troubleshooting: Why is my MP low?
ObservationDiagnosisRemediation
MP 100–110°C Regioisomer contamination (3-amino derivative).Recrystallize from Toluene; the 5-amino isomer is typically less soluble.
MP 112–115°C Residual solvent (Ethanol/Water).Vacuum dry at 50°C for >12 hours. Run TGA if available.
Broad Range (>3°C) Wet sample or inorganic salts.Wash with water (remove salts) and dry thoroughly.
Workflow Visualization: Purity Logic

PurityLogic Start Isolated Solid Dry Vacuum Dry (45°C, 6h) Start->Dry MP_Check Measure Melting Point Dry->MP_Check Result_Low < 117°C MP_Check->Result_Low Fail Result_Pass 117-122°C MP_Check->Result_Pass Pass Action_Recryst Recrystallize (Ethanol/Water) Result_Low->Action_Recryst Action_Release Release Lot for Synthesis Result_Pass->Action_Release Action_Recryst->Dry Retry

Figure 2: Decision tree for validating solid-state purity based on thermal analysis.

Part 6: References
  • El-Emary, T. I. (2007). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole.[3] Journal of the Chinese Chemical Society, 54(2), 507-518. (Provides mechanistic context for the 1-phenyl analog).

Sources

Foundational

Spectroscopic Characterization of 5-Amino-3-methyl-1-p-tolylpyrazole: A Technical Guide

Topic: Spectroscopic Data for "5-Amino-3-methyl-1-p-tolylpyrazole" Content Type: In-Depth Technical Guide Executive Summary This technical guide provides a comprehensive spectroscopic analysis of 5-Amino-3-methyl-1-p-tol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data for "5-Amino-3-methyl-1-p-tolylpyrazole" Content Type: In-Depth Technical Guide

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 5-Amino-3-methyl-1-p-tolylpyrazole (CAS: 62535-60-8), a critical heterocyclic intermediate used in the synthesis of azo dyes, pharmaceuticals, and agrochemicals. This document details the structural validation of the compound using Nuclear Magnetic Resonance (


H and 

C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). Special emphasis is placed on the regiochemical assignment of the pyrazole ring closure and the distinguishing features of the p-tolyl substituent.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]

  • IUPAC Name: 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine[1]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 187.24 g/mol [1]

  • Melting Point: 117–122 °C

  • Appearance: Light yellow to brown crystalline powder

Structural Significance

The compound features a pyrazole core substituted at the


 position with a p-tolyl group, at 

with a methyl group, and at

with an amino group. This specific substitution pattern is governed by the regioselectivity of the condensation reaction between 4-methylphenylhydrazine and 3-aminocrotononitrile.

Synthesis & Regiochemistry

The synthesis typically involves the condensation of 4-methylphenylhydrazine with 3-aminocrotononitrile (or diacetonitrile). The reaction kinetics favor the formation of the 5-amino isomer over the 3-amino isomer due to the nucleophilic attack of the hydrazine terminal nitrogen on the nitrile carbon.

Synthesispathway Start1 4-Methylphenylhydrazine Intermediate Hydrazone Intermediate (Transient) Start1->Intermediate Condensation Start2 3-Aminocrotononitrile Start2->Intermediate Cyclization Cyclization (Acid/Base Catalysis) Intermediate->Cyclization - NH3 / H2O Product 5-Amino-3-methyl-1-p-tolylpyrazole Cyclization->Product Regioselective Ring Closure

Figure 1: Synthesis pathway illustrating the regioselective formation of the pyrazole core.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural confirmation. The spectra must distinguish the two methyl groups (one aliphatic, one aromatic-bound) and confirm the para-substitution pattern of the phenyl ring.

Proton NMR (

H NMR)

Solvent:


 | Frequency:  300/400 MHz
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
2.20 – 2.25 Singlet (s)3HPyrazole

Characteristic of methyl on heteroaromatic ring.
2.38 – 2.42 Singlet (s)3HAryl

Typical shift for methyl attached to phenyl ring (toluene-like).
3.60 – 3.80 Broad Singlet (bs)2H

Exchangeable protons; broadness indicates H-bonding or quadrupole broadening.
5.40 – 5.50 Singlet (s)1HPyrazole

Diagnostic singlet; confirms lack of substitution at C4.
7.20 – 7.45 Doublet of Doublets (AA'BB')4HAromatic ProtonsCharacteristic "roofing" effect of para-substituted benzene rings.

Technical Note: The aromatic region often displays a second-order AA'BB' system rather than two clean doublets, depending on the field strength. The protons ortho to the pyrazole ring are typically deshielded (shifted downfield) relative to the protons ortho to the methyl group due to the anisotropy of the pyrazole ring.

Carbon-13 NMR (

C NMR)

Solvent:


 | Reference:  TMS (0 ppm)
Chemical Shift (

, ppm)
Carbon TypeAssignment
13.5 – 14.5

Pyrazole

21.0 – 21.5

Aryl

88.0 – 90.0

Pyrazole

(Electron-rich due to amino group resonance)
124.0 – 125.0

Aromatic

(Ortho to N)
129.5 – 130.5

Aromatic

(Ortho to Me)
135.0 – 136.0

Aromatic

(Ipso)
137.0 – 138.0

Aromatic

(Para)
148.0 – 149.0

Pyrazole

152.0 – 154.0

Pyrazole

(Attached to

)
Infrared Spectroscopy (IR)

IR analysis confirms the presence of the primary amine and the aromatic system.

  • Primary Amine (

    
    ):  Two distinct bands (asymmetric and symmetric stretching) in the 3300–3450 cm
    
    
    
    region. A scissoring vibration band appears near 1620 cm
    
    
    .
  • Imine/Aromatic (

    
    ):  Strong absorptions in the 1500–1600 cm
    
    
    
    range, characteristic of the pyrazole ring and the benzene ring.
  • C-H Stretch (Aliphatic): Weak bands at 2920–2960 cm

    
      corresponding to the methyl groups.
    
Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI, 70 eV)

  • Molecular Ion (

    
    ): m/z 187  (Base peak or high intensity).
    
  • Fragmentation Pathway:

    • [M-15]

      
      :  Loss of a methyl radical (
      
      
      
      )
      
      
      m/z 172 .
    • [M-28]

      
      :  Loss of 
      
      
      
      (typical for azo/pyrazole systems under high energy) or loss of
      
      
      .
    • Tropylium Ion Derivative: Fragmentation of the tolyl moiety often yields a substituted tropylium ion at m/z 91 (

      
      ).
      

MSFragmentation M Molecular Ion (M+) m/z 187 Frag1 [M - CH3]+ m/z 172 M->Frag1 - CH3 radical Frag2 Tolyl/Tropylium Ion m/z 91 M->Frag2 Cleavage of N-C bond Frag3 Pyrazole Ring Cleavage Variable Fragments M->Frag3 Ring fragmentation

Figure 2: Proposed mass spectrometric fragmentation pathway.

Structural Validation & Logic

To ensure the compound is the 5-amino isomer and not the 3-amino isomer (a common impurity in pyrazole synthesis), consider the following:

  • Chemical Shift of C4-H: In 5-aminopyrazoles, the proton at C4 is shielded by the resonance effect of the adjacent amino group, typically appearing at 5.4–5.5 ppm . In the 3-amino isomer, this signal often shifts downfield.

  • NOE (Nuclear Overhauser Effect): Irradiation of the N-aryl protons (7.2-7.4 ppm) should show an enhancement of the C5-NH2 signal if the geometry allows, but more critically, no enhancement of the C3-Methyl group, confirming the methyl is distal to the N-aryl ring.

Experimental Protocols

Sample Preparation for NMR
  • Solvent Selection: Use DMSO-

    
      if the compound is sparingly soluble in chloroform; however, 
    
    
    
    is preferred for sharper resolution of the amino protons.
  • Concentration: Dissolve 10-15 mg of the solid in 0.6 mL of solvent.

  • Filtration: Filter through a glass wool plug to remove any inorganic salts (e.g., sodium sulfate) from the drying step of synthesis.

Purity Check (TLC)
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: Ethyl Acetate : Hexane (1:1).

  • Visualization: UV light (254 nm). The compound will appear as a dark spot against the fluorescent background. Iodine staining can also be used for visualization.

References

  • PubChem Compound Summary. "1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-".[1] National Center for Biotechnology Information. Accessed Jan 2026. Link

  • TCI Chemicals. "Product Specification: 5-Amino-3-methyl-1-p-tolylpyrazole".[3][1][4] Tokyo Chemical Industry Co., Ltd.Link[1]

  • Elguero, J. "Pyrazoles and their Benzo Derivatives". Comprehensive Heterocyclic Chemistry, 1984. (Foundational text on pyrazole tautomerism and spectroscopy).
  • GuideChem. "Safety and Spectral Data for CAS 62535-60-8". Link

Sources

Exploratory

5-Amino-3-methyl-1-p-tolylpyrazole: A Technical Guide for Scientific Professionals

An In-depth Exploration of a Versatile Heterocyclic Building Block for Drug Discovery and Materials Science Foreword The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of a Versatile Heterocyclic Building Block for Drug Discovery and Materials Science

Foreword

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the architecture of a vast array of biologically active molecules and functional materials. Among the diverse family of pyrazole derivatives, 5-aminopyrazoles have garnered significant attention from the scientific community. Their inherent synthetic versatility, stemming from the reactive amino group, allows for the facile construction of complex molecular scaffolds. This technical guide provides a comprehensive literature review of 5-Amino-3-methyl-1-p-tolylpyrazole, a key exemplar of this class. We will delve into its synthesis, chemical reactivity, and explore its potential applications, particularly within the realms of medicinal chemistry and drug development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in these fields.

The 5-Aminopyrazole Core: A Privileged Scaffold

5-Amino-3-methyl-1-p-tolylpyrazole is a substituted aminopyrazole characterized by a methyl group at the 3-position and a p-tolyl substituent on the N1 nitrogen of the pyrazole ring. This specific arrangement of functional groups imparts a unique combination of steric and electronic properties that influence its chemical behavior and biological interactions.

The 5-aminopyrazole moiety is considered a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. This promiscuity is often attributed to the ability of the pyrazole ring and its substituents to participate in various non-covalent interactions, such as hydrogen bonding, and hydrophobic interactions. The amino group at the 5-position is a particularly important feature, as it can act as a hydrogen bond donor and a key point for further chemical elaboration.

Derivatives of 5-aminopyrazoles have demonstrated a wide spectrum of pharmacological activities, including:

  • Anti-inflammatory

  • Anticancer

  • Antimicrobial

  • Antiviral

  • Kinase inhibition

This broad bioactivity profile underscores the therapeutic potential of this class of compounds and provides a strong impetus for the exploration of novel derivatives, such as 5-Amino-3-methyl-1-p-tolylpyrazole.

Synthesis and Chemical Properties

The construction of the 5-aminopyrazole ring system is a well-established transformation in organic chemistry. The most common and versatile approach involves the condensation of a β-ketonitrile with a substituted hydrazine.

Synthetic Pathway

A practical and adaptable synthesis of 5-Amino-3-methyl-1-p-tolylpyrazole can be extrapolated from procedures reported for its close structural analogs, such as the m-tolyl derivative. The key transformation is the reaction between p-tolylhydrazine and a suitable β-ketonitrile, such as acetoacetonitrile or its synthetic equivalents.

SynthesisWorkflow Synthetic Workflow for 5-Amino-3-methyl-1-p-tolylpyrazole p_toluidine p-Toluidine diazotization Diazotization (NaNO2, HCl) p_toluidine->diazotization reduction Reduction (e.g., Na2SO3) diazotization->reduction Forms diazonium salt p_tolylhydrazine p-Tolylhydrazine reduction->p_tolylhydrazine Forms hydrazine cyclization Condensation/ Cyclization p_tolylhydrazine->cyclization acetoacetonitrile Acetoacetonitrile (or equivalent) acetoacetonitrile->cyclization product 5-Amino-3-methyl-1-p-tolylpyrazole cyclization->product Acid or base catalyst

Caption: A plausible synthetic workflow for 5-Amino-3-methyl-1-p-tolylpyrazole.

Experimental Protocol (Adapted from Analogs)

The following is a representative experimental procedure that can be adapted for the synthesis of 5-Amino-3-methyl-1-p-tolylpyrazole. This protocol is based on the synthesis of the m-tolyl analog as described in U.S. Patent 3,760,084.

Materials:

  • p-Tolylhydrazine hydrochloride

  • (1-Ethoxyethylidene)malononitrile

  • Anhydrous sodium acetate

  • Absolute ethanol

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (for pH adjustment)

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A mixture of p-tolylhydrazine hydrochloride, (1-ethoxyethylidene)malononitrile, and anhydrous sodium acetate is suspended in absolute ethanol.

  • Condensation: The reaction mixture is heated at reflux for several hours until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

  • Isolation of Crude Product: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting residue is partitioned between water and an organic solvent.

  • Purification: The organic layer is washed with brine, dried over a suitable drying agent, and concentrated. The crude product is then purified by column chromatography on silica gel.

Chemical Reactivity

The chemical reactivity of 5-Amino-3-methyl-1-p-tolylpyrazole is dominated by the nucleophilic character of the 5-amino group. This functional group can readily undergo a variety of chemical transformations, making it a versatile handle for the synthesis of more complex molecules.

ReactivityDiagram Reactivity of the 5-Amino Group cluster_reactions Derivatization Reactions start 5-Amino-3-methyl-1-p-tolylpyrazole acylation Acylation (RCOCl, base) start->acylation Forms Amide sulfonylation Sulfonylation (RSO2Cl, base) start->sulfonylation Forms Sulfonamide alkylation Alkylation (R-X, base) start->alkylation Forms Alkylated Amine schiff_base Schiff Base Formation (RCHO or RCOR') start->schiff_base Forms Imine fused_heterocycles Fused Heterocycle Synthesis (e.g., with β-dicarbonyls) start->fused_heterocycles Forms Pyrazolopyrimidines, etc.

Caption: Key derivatization reactions of 5-Amino-3-methyl-1-p-tolylpyrazole.

Applications in Drug Discovery and Development

The 5-aminopyrazole scaffold is a recurring motif in a number of clinically approved drugs and investigational new drug candidates. While specific data for 5-Amino-3-methyl-1-p-tolylpyrazole in drug discovery is not extensively documented in the public domain, the biological activities of its analogs provide valuable insights into its potential therapeutic applications.

Kinase Inhibition

Protein kinases are a class of enzymes that play a crucial role in cell signaling and are frequently dysregulated in diseases such as cancer. The 5-aminopyrazole core has been identified as a potent hinge-binding motif in many kinase inhibitors. The amino group and the adjacent pyrazole nitrogen can form key hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. Derivatives of 5-aminopyrazoles have been reported to inhibit a variety of kinases, including:

  • Cyclin-dependent kinases (CDKs)

  • Aurora kinases

  • p38 MAP kinase

The p-tolyl group of 5-Amino-3-methyl-1-p-tolylpyrazole can potentially occupy a hydrophobic pocket in the kinase active site, contributing to binding affinity and selectivity.

Anti-inflammatory and Analgesic Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is an active area of research. Some 5-aminopyrazole derivatives have been shown to possess anti-inflammatory and analgesic properties, potentially through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX).

Antimicrobial and Antiviral Agents

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial and antiviral agents. The 5-aminopyrazole scaffold has been incorporated into molecules with activity against a range of bacteria, fungi, and viruses. The mechanism of action can vary but often involves the inhibition of essential microbial enzymes.

Tabular Summary of Properties

PropertyData/InformationSource
IUPAC Name 3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine-
Molecular Formula C₁₁H₁₃N₃-
Molecular Weight 187.25 g/mol -
Appearance Likely a crystalline solid(for phenyl analog)
Solubility Sparingly soluble in water, soluble in organic solvents(for phenyl analog)
Key Synthetic Precursors p-Tolylhydrazine, acetoacetonitrile
Primary Reactivity Nucleophilic amino group
Potential Applications Kinase inhibitors, anti-inflammatory agents, antimicrobial agents, synthetic intermediates

Conclusion and Future Perspectives

5-Amino-3-methyl-1-p-tolylpyrazole represents a valuable and versatile chemical entity with significant untapped potential. While the existing literature provides a solid foundation for its synthesis and likely chemical behavior, there is a clear opportunity for further research to fully elucidate its properties and applications.

Future investigations should focus on:

  • Development of optimized and scalable synthetic routes.

  • Comprehensive characterization of its physicochemical and spectroscopic properties.

  • Systematic evaluation of its biological activity against a panel of relevant therapeutic targets.

  • Exploration of its utility as a building block for the synthesis of novel fused heterocyclic systems.

As the demand for novel therapeutics and advanced materials continues to grow, the exploration of underexploited chemical scaffolds like 5-Amino-3-methyl-1-p-tolylpyrazole will be crucial for driving innovation and scientific progress.

References

  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: Biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41.
  • El-Emary, T. I. (2007). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo [3, 4-b] Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society, 54(2), 507-518.
  • Farahat, A. A., Kumar, A., & Wenzler, T. (2020). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 25(24), 5966.
  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2010). Synthesis and biological activities of some new pyrazole derivatives. Archiv der Pharmazie, 343(10), 553-559.
  • Hassan, A. S., & Hafez, T. S. (2020). Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. Letters in Drug Design & Discovery, 17(7), 863-873. [Link]

  • Lappin, G. R. (1948). The Synthesis of 1-Phenyl-3-methyl-5-aminopyrazole. Journal of the American Chemical Society, 70(10), 3348-3349. [Link]

  • MDPI. (2021). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. Retrieved from [Link]

  • Roschger, P., & Stadlbauer, W. (1992). Reactions of 5-amino-1, 3-dimethylpyrazole with β-keto esters: formation of pyrazolo [1, 5-a] pyrimidines and pyrazolo [3, 4-b] pyridines. Journal of heterocyclic chemistry, 29(4), 863-867. [Link]

  • Russian Federation Patent No. RU2075476C1. (1997). Method for synthesis of 1-(4'-tolyl)-3-methyl-5-pyrazolone.
  • Schaefer, H., Gewald, K., & Gruner, M. (1989). A new synthesis of 5-aminopyrazoles. Journal für praktische Chemie, 331(5), 878-880. [Link]

  • Senga, K., Novinson, T., Springer, R. H., Rao, R. P., O'brien, D. E., Robins, R. K., & Wilson, H. R. (1977). Synthesis and chemotherapeutic activity of certain 5-aminopyrazoles and their derivatives. Journal of medicinal chemistry, 20(3), 377-380. [Link]

  • Shah, J., & Singh, A. (2019). Current status of pyrazole and its biological activities. Journal of Applied Pharmaceutical Science, 9(08), 133-143.
  • Singh, N., & Singh, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 216-231.
  • U.S. Patent No. 3,760,084. (1973). Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides.
  • Verma, A., Joshi, N., & Singh, D. (2013). Pyrazole containing compounds as anticancer agents: A review. European Journal of Medicinal Chemistry, 69, 674-694.
  • Chem-Impex. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. Retrieved from [Link]

  • PubMed. (2020). Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents. Retrieved from [Link]

Protocols & Analytical Methods

Method

The Versatile Intermediate: 5-Amino-3-methyl-1-p-tolylpyrazole in Pharmaceutical Synthesis

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. This has led to the development of numerous successful therapeutic agents across diverse disease areas.[1][2][3][4] Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, antioxidant, antiviral, and neuroprotective effects.[4][5][6]

Within this important class of compounds, 5-aminopyrazoles are particularly valuable as synthetic intermediates.[6][7] The presence of a reactive amino group at the C5 position provides a synthetic handle for extensive molecular elaboration, enabling the construction of complex fused heterocyclic systems and the introduction of diverse functional groups.[7] This guide focuses on a key member of this family, 5-Amino-3-methyl-1-p-tolylpyrazole (CAS No. 62535-60-8), detailing its synthesis, properties, and critical applications as a precursor in the synthesis of advanced pharmaceutical candidates.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective and safe use in synthesis.

PropertyValueReference
Molecular Formula C₁₁H₁₃N₃[8]
Molecular Weight 187.25 g/mol [8]
Appearance Light yellow to brown to dark green powder/crystal[8]
Melting Point 117.0 to 122.0 °C[8]
Purity >97.0% (GC)[8]
Solubility Soluble in Methanol[8]

Safety and Handling Precautions:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[3]

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[3]

  • Storage: Store in a cool, dark, and well-ventilated place under an inert atmosphere, as the compound may be air-sensitive.[8]

Synthesis of the Intermediate: A Mechanistic Approach

The most common and efficient methods for synthesizing 5-aminopyrazole cores involve the condensation reaction between a β-ketonitrile and a hydrazine derivative.[6] In the case of 5-Amino-3-methyl-1-p-tolylpyrazole, the logical precursors are 3-oxobutanenitrile (acetoacetonitrile) and p-tolylhydrazine.

The reaction proceeds through a nucleophilic attack of the hydrazine on the ketone carbonyl of the β-ketonitrile, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 3-Oxobutanenitrile (Acetoacetonitrile) P1 Nucleophilic Attack (Hydrazone Formation) R1->P1 R2 p-Tolylhydrazine R2->P1 P2 Intramolecular Cyclization P1->P2 Tautomerization P3 Dehydration (Aromatization) P2->P3 Prod 5-Amino-3-methyl-1-p-tolylpyrazole P3->Prod

Caption: Synthetic pathway for 5-Amino-3-methyl-1-p-tolylpyrazole.

Application Note 1: Synthesis of Fused Pyrazolo[3,4-b]pyridines

Introduction: Fused heterocyclic systems are of immense interest in medicinal chemistry as they often exhibit enhanced biological activity due to their rigid structures, which can lead to higher binding affinity with target proteins. Pyrazolo[3,4-b]pyridines, for example, are structural analogs of purines and can act as kinase inhibitors. 5-Aminopyrazoles are ideal precursors for these structures, reacting with 1,3-dielectrophiles to form the fused pyridine ring.[7]

Principle: This protocol describes the reaction of 5-Amino-3-methyl-1-p-tolylpyrazole with an α,β-unsaturated ketone (a 1,3-dielectrophile). The reaction proceeds via a sequence of a Michael addition, intramolecular cyclization, dehydration, and subsequent aromatization to yield the final pyrazolo[3,4-b]pyridine product.[7]

Experimental Protocol:

  • Reaction Setup: To a solution of 5-Amino-3-methyl-1-p-tolylpyrazole (1.0 eq) in a suitable solvent such as ethanol or an ionic liquid (e.g., [bmim]Br for a green chemistry approach), add the selected α,β-unsaturated ketone (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to afford the pure pyrazolo[3,4-b]pyridine derivative.

  • Characterization: The structure of the final product is confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

G Start 5-Amino-3-methyl- 1-p-tolylpyrazole + α,β-Unsaturated Ketone Step1 Michael Addition Start->Step1 Reflux in Ethanol Step2 Intramolecular Cyclization Step1->Step2 Step3 Dehydration & Aromatization Step2->Step3 End Fused Pyrazolo[3,4-b]pyridine Step3->End

Caption: Workflow for the synthesis of Pyrazolo[3,4-b]pyridines.

Application Note 2: Synthesis of Azo-Pyrazoles via Diazotization-Coupling

Introduction: Azo compounds, characterized by the –N=N– functional group, are widely used as dyes and have also found applications in medicinal chemistry, for instance, as antimicrobial agents. The primary amino group of 5-Amino-3-methyl-1-p-tolylpyrazole can be readily converted into a diazonium salt, which is a highly reactive intermediate for azo coupling reactions.[10][11]

Principle: The synthesis is a two-step process. First, the aminopyrazole is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a pyrazolediazonium salt. This unstable intermediate is then immediately reacted with an electron-rich coupling partner (e.g., a phenol, aniline, or another active methylene compound) to form the stable azo-linked pyrazole derivative.[10]

Experimental Protocol:

Part A: Diazotization

  • Preparation: Dissolve 5-Amino-3-methyl-1-p-tolylpyrazole (1.0 eq) in a mixture of a strong acid (e.g., concentrated HCl) and water.

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath. Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt.

  • Addition of Nitrite: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 eq) dropwise to the pyrazole solution, keeping the temperature below 5 °C. Stir the mixture for 20-30 minutes at this temperature to ensure complete formation of the diazonium salt.

Part B: Azo Coupling

  • Coupling Partner Solution: In a separate flask, dissolve the coupling partner (e.g., 8-hydroxyquinoline, 1.0 eq) in a suitable solvent (e.g., ethanol or an alkaline aqueous solution). Cool this solution to 0-5 °C.[10]

  • Coupling Reaction: Slowly add the freshly prepared diazonium salt solution from Part A to the solution of the coupling partner. An intensely colored precipitate, the azo compound, should form immediately.[10]

  • pH Adjustment: Adjust the pH of the reaction mixture as required for the specific coupling partner (typically neutral to slightly alkaline for phenols) to facilitate the coupling reaction.[10]

  • Isolation and Purification: Stir the reaction mixture for an additional 1-2 hours in the cold. Isolate the precipitated product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization.

G cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling A_Start 5-Amino-3-methyl-1-p-tolylpyrazole A_React Add NaNO₂ + HCl (aq) 0-5 °C A_Start->A_React A_Product Pyrazolediazonium Salt (in situ) A_React->A_Product B_React Mix solutions 0-5 °C A_Product->B_React Immediate Use B_Start Electron-Rich Coupling Partner (e.g., Phenol) B_Start->B_React B_Product Azo-Pyrazole Derivative (Precipitate) B_React->B_Product

Caption: Diazotization and Azo Coupling Workflow.

Conclusion: A Building Block for Future Therapeutics

5-Amino-3-methyl-1-p-tolylpyrazole is a quintessential example of a versatile pharmaceutical intermediate. Its accessible synthesis and the reactivity of its amino group provide a gateway to a vast chemical space of complex heterocyclic compounds. The protocols detailed herein for the synthesis of fused pyrazolopyridines and azo-pyrazoles represent just two of the many possible synthetic transformations. As the demand for novel therapeutics with diverse mechanisms of action continues to grow, the strategic use of well-designed building blocks like 5-Amino-3-methyl-1-p-tolylpyrazole will remain a cornerstone of successful drug discovery and development programs.

References

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis method of celecoxib. (n.d.). Google Patents.
  • Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. (2021, October 25). Current issues in pharmacy and medicine. Retrieved from [Link]

  • Synthesis of new 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles: a search for novel nitric oxide donor anti-inflammatory agents. (2014, November 1). PubMed. Retrieved from [Link]

  • Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). (n.d.). PubMed. Retrieved from [Link]

  • (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of N6 derivatives of 8-azapurine as novel antiplatelet agents. (n.d.). PubMed Central. Retrieved from [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). PubMed Central. Retrieved from [Link]

  • 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. (2021, June 16). Semantic Scholar. Retrieved from [Link]

  • Novel multitarget directed ligands inspired by riluzole: A serendipitous synthesis of substituted benzo[b][12][13]thiazepines potentially useful as neuroprotective agents. (2024, October 1). PubMed. Retrieved from [Link]

  • (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). Beilstein Journals. Retrieved from [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022, November 7). MDPI. Retrieved from [Link]

  • Preparation and Evaluation of Amino Acid Conjugates of Celecoxib as Prodrugs to Improve the Pharmacokinetic and Therapeutic Properties of Celecoxib. (n.d.). MDPI. Retrieved from [Link]

  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). MDPI. Retrieved from [Link]

  • 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. (n.d.). MDPI. Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved from [Link]

  • PDBj Mine: Chemie - CEL - 4-[5-(4-METHYLPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]BENZENESULFONAMIDE. (2020, June 17). Protein Data Bank Japan. Retrieved from [Link]

  • 4-(5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • 5-Amino-3-methyl-1-phenylpyrazole. (n.d.). PubChem. Retrieved from [Link]

Sources

Application

Advanced Application Note: Medicinal Chemistry of 5-Amino-3-methyl-1-p-tolylpyrazole

Executive Summary: The "Privileged Scaffold" Paradigm In the landscape of modern drug discovery, 5-Amino-3-methyl-1-p-tolylpyrazole (CAS 62535-60-8) represents a "privileged scaffold"—a molecular framework capable of pro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Paradigm

In the landscape of modern drug discovery, 5-Amino-3-methyl-1-p-tolylpyrazole (CAS 62535-60-8) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple building blocks, this compound possesses a unique bifunctional reactivity profile: the exocyclic amine (-NH₂) and the endocyclic pyrazole nitrogen (N-2) create a dinucleophilic center ideal for constructing fused heterocycles.

This guide details the synthesis, handling, and application of this intermediate, specifically focusing on its conversion into pyrazolo[1,5-a]pyrimidines (kinase inhibitor scaffolds) and Schiff base derivatives (antimicrobial/antioxidant agents).

Chemical Identity & Properties

PropertySpecification
IUPAC Name 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
Appearance Light yellow to brown crystalline powder
Melting Point 117.0 – 122.0 °C
Solubility Soluble in MeOH, EtOH, DMSO; Sparingly soluble in water
Stability Air sensitive (store under inert gas); Hygroscopic

Core Synthesis Protocol: The Foundation

Goal: High-yield synthesis of the 5-amino-3-methyl-1-p-tolylpyrazole core.

The synthesis relies on the regioselective condensation of 4-methylphenylhydrazine with 3-aminocrotononitrile (diacetonitrile).

Mechanism of Action

The reaction proceeds via a Michael-type addition of the hydrazine's terminal nitrogen to the


-carbon of the nitrile, followed by intramolecular cyclization. The regioselectivity is driven by the greater nucleophilicity of the terminal hydrazine nitrogen, ensuring the formation of the 5-amino isomer rather than the 3-amino isomer.
Step-by-Step Protocol
  • Reagent Prep: Dissolve 4-methylphenylhydrazine hydrochloride (10 mmol) in absolute ethanol (20 mL).

  • Base Addition: Add sodium acetate (12 mmol) to neutralize the hydrochloride salt. Stir for 10 minutes at Room Temperature (RT).

  • Cyclization: Add 3-aminocrotononitrile (10 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).

  • Work-up:

    • Cool reaction mixture to RT.

    • Pour into crushed ice (100 g) with vigorous stirring.

    • The precipitate forms immediately.

  • Purification: Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from ethanol to yield light yellow crystals.

Critical Quality Attribute (CQA): Verify regiochemistry using NOESY NMR. A correlation between the N-aryl protons and the C-4 proton confirms the 1-aryl-5-amino structure.

Application A: Synthesis of Pyrazolo[1,5-a]pyrimidines

Context: This fused system is isosteric with purines, making it a critical scaffold for ATP-competitive kinase inhibitors (e.g., CDK, GSK-3


).
Workflow Diagram

G cluster_0 Regioselectivity Control Start 5-Amino-3-methyl- 1-p-tolylpyrazole Inter Intermediate Schiff Base Start->Inter Acid Cat. Reflux Reagent 1,3-Dicarbonyl (e.g., Acetylacetone) Reagent->Inter Product Pyrazolo[1,5-a]pyrimidine Derivative Inter->Product Cyclodehydration - H2O

Caption: Reaction workflow for the cyclocondensation of 5-aminopyrazole with 1,3-dicarbonyls to form fused pyrazolo[1,5-a]pyrimidines.

Protocol: Cyclocondensation with Acetylacetone
  • Dissolution: Dissolve 5-amino-3-methyl-1-p-tolylpyrazole (1.0 mmol) in glacial acetic acid (5 mL).

    • Expert Tip: Acetic acid acts as both solvent and catalyst, protonating the carbonyl to facilitate nucleophilic attack.

  • Addition: Add acetylacetone (1.2 mmol).

  • Reaction: Reflux for 3–5 hours.

  • Isolation:

    • Cool to RT.

    • Pour into ice-water.

    • Neutralize with 10% NaHCO₃ to precipitate the product.

  • Result: Formation of 2,5,7-trimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine .

Application B: Schiff Base Derivatization

Context: The exocyclic amine is a prime target for derivatization to create antimicrobial agents. The azomethine linkage (-N=CH-) is essential for bioactivity.

Protocol: Condensation with Salicylaldehyde
  • Setup: Mix 5-amino-3-methyl-1-p-tolylpyrazole (1 mmol) and salicylaldehyde (1 mmol) in Ethanol (15 mL).

  • Catalysis: Add 2–3 drops of concentrated H₂SO₄ or glacial acetic acid.

  • Reflux: Heat for 2–4 hours.

  • Observation: A color change (often to deep yellow/orange) indicates imine formation.

  • Isolation: Filter the precipitate while hot (if insoluble) or cool to crystallize.

Validation: The disappearance of the NH₂ signal (approx. 4.0–5.5 ppm) and appearance of the azomethine proton (8.0–9.0 ppm) in ¹H NMR confirms conversion.

Structural & Mechanistic Visualization

The following diagram illustrates the divergent synthesis pathways available from this scaffold.

Pathways Core 5-Amino-3-methyl- 1-p-tolylpyrazole (Nucleophilic Core) PathA_Reagent + 1,3-Dicarbonyls (e.g., Ethyl Acetoacetate) Core->PathA_Reagent PathB_Reagent + Aromatic Aldehydes (e.g., Salicylaldehyde) Core->PathB_Reagent PathC_Reagent + Diazonium Salts Core->PathC_Reagent PathA_Product Pyrazolo[1,5-a]pyrimidines (Kinase Inhibitors) PathA_Reagent->PathA_Product Cyclization PathB_Product Schiff Bases (Antimicrobial/Antioxidant) PathB_Reagent->PathB_Product Condensation PathC_Product Azo Derivatives (Dyes/Markers) PathC_Reagent->PathC_Product Coupling at C-4

Caption: Divergent synthetic pathways for 5-amino-3-methyl-1-p-tolylpyrazole in medicinal chemistry.

References

  • Sigma-Aldrich. "5-Amino-3-methyl-1-p-tolylpyrazole Product Specification." Sigma-Aldrich Catalog. Accessed October 2023. Link

  • National Institutes of Health (NIH). "Approaches towards the synthesis of 5-aminopyrazoles." PubMed Central. Link

  • Molecules. "Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives." MDPI. Link

  • ChemicalRegister. "5-Amino-3-methyl-1-p-tolylpyrazole Suppliers and CAS Data." Link

  • Tokyo Chemical Industry (TCI). "Product A0952: 5-Amino-3-methyl-1-p-tolylpyrazole." TCI Chemicals.[1] Link

Sources

Method

"5-Amino-3-methyl-1-p-tolylpyrazole" in the synthesis of kinase inhibitors

Application Note: 5-Amino-3-methyl-1-p-tolylpyrazole in Kinase Inhibitor Synthesis Executive Summary This guide details the synthesis and application of 5-Amino-3-methyl-1-p-tolylpyrazole , a "privileged scaffold" in med...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Amino-3-methyl-1-p-tolylpyrazole in Kinase Inhibitor Synthesis

Executive Summary

This guide details the synthesis and application of 5-Amino-3-methyl-1-p-tolylpyrazole , a "privileged scaffold" in medicinal chemistry. This moiety serves as the critical "western fragment" for Type II kinase inhibitors, most notably targeting p38 Mitogen-Activated Protein Kinase (p38 MAPK) .

While the clinical candidate Doramapimod (BIRB 796) utilizes a tert-butyl group at the C-3 position to maximize hydrophobic interactions, the 3-methyl analogue remains a vital tool compound for Structure-Activity Relationship (SAR) profiling and fragment-based drug discovery (FBDD). Its reduced steric bulk allows for broader kinase selectivity profiling before optimizing for the "deep pocket" affinity.

Chemical Context & Mechanism of Action

Why this Scaffold? Kinase inhibitors are often categorized by their binding mode. This pyrazole scaffold is designed for Type II inhibition , where the inhibitor stabilizes the kinase in its inactive "DFG-out" conformation.

  • The Pyrazole Ring: Occupies the ATP-binding pocket. The N2 nitrogen and the C3-substituent (Methyl) interact with the gatekeeper residue region.

  • The Exocyclic Amine (C5-NH2): This is the nucleophilic handle used to form a urea linkage . This urea is the "anchoring" motif, forming a dual hydrogen bond network with the conserved Glu71 (αC-helix) and Asp168 (DFG motif) in p38α.

  • The N1-p-Tolyl Group: Projects into the hydrophobic allosteric pocket created by the DFG-out shift, providing selectivity over Type I binders.

Module A: Synthesis of the Core Scaffold

Objective: Preparation of 5-Amino-3-methyl-1-p-tolylpyrazole (CAS 22030-94-0).

Retrosynthetic Analysis

The most robust route involves the cyclocondensation of 4-methylphenylhydrazine with 3-aminocrotononitrile (also known as diacetonitrile). This method is preferred over the


-ketonitrile route for its regiochemical reliability, favoring the 5-amino isomer over the 3-amino isomer.
Experimental Protocol

Reagents:

  • 4-Methylphenylhydrazine hydrochloride (1.0 equiv)

  • 3-Aminocrotononitrile (1.1 equiv)

  • Ethanol (Absolute)

  • Sodium Hydroxide (NaOH) or Triethylamine (Et3N)

  • Reflux condenser, magnetic stirrer.

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve 4-methylphenylhydrazine HCl (15.8 g, 100 mmol) in Ethanol (100 mL).

  • Neutralization: Add Triethylamine (10.1 g, 14 mL, 100 mmol) dropwise to liberate the free hydrazine base. Stir for 15 minutes at room temperature.

  • Addition: Add 3-aminocrotononitrile (9.0 g, 110 mmol) in one portion.

  • Cyclization: Heat the mixture to reflux (78°C) and maintain for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes; Product

    
    ).
    
    • Note: The solution will darken to a deep orange/brown.

  • Work-up: Cool the reaction mixture to

    
     in an ice bath. The product often precipitates directly.
    
  • Isolation:

    • If solid forms: Filter the precipitate and wash with cold ethanol (2 x 20 mL).

    • If no precipitate: Evaporate the solvent under reduced pressure.[1] Redissolve the residue in minimal hot Ethyl Acetate and add Hexanes until turbid. Cool to crystallize.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white to pale yellow needles.

Yield Expectation: 75–85% Characterization Data (Typical):

  • 1H NMR (400 MHz, DMSO-d6):

    
     7.45 (d, 2H), 7.25 (d, 2H), 5.30 (s, 1H, Pyrazole-H4), 5.10 (bs, 2H, NH2), 2.35 (s, 3H, Tolyl-CH3), 2.10 (s, 3H, Pyrazole-CH3).
    

Module B: Functionalization (Urea Coupling)

Objective: Converting the amine into a bioactive urea kinase inhibitor.

Method Selection: While isocyanates are traditional, they are often unstable or commercially unavailable for complex fragments. The Phenyl Carbamate Activation Method is the industry standard for high-value synthesis, offering higher safety and versatility.

Protocol: The Phenyl Chloroformate Route

Step 1: Carbamate Activation

  • Dissolve 5-Amino-3-methyl-1-p-tolylpyrazole (1.0 equiv) in anhydrous THF or DCM at

    
    .
    
  • Add Pyridine (1.2 equiv) as a base.

  • Add Phenyl Chloroformate (1.05 equiv) dropwise.

    • Caution: Exothermic reaction.

  • Stir at

    
     for 1 hour, then warm to RT for 2 hours.
    
  • Quench: Add water. Extract with EtOAc. The product is the phenyl (3-methyl-1-p-tolyl-1H-pyrazol-5-yl)carbamate .

Step 2: Urea Formation (Amine Displacement)

  • Dissolve the isolated carbamate intermediate (1.0 equiv) in DMSO (dry).

  • Add the coupling partner amine (e.g., 1-naphthylamine derivative) (1.0 equiv).

  • Add Triethylamine (1.0 equiv) if the amine is a salt.

  • Heat to 60–80°C for 4 hours.

  • Purification: The urea product usually precipitates upon addition of water. Filter and wash with water/ether.

Visualizations

Figure 1: Synthetic Workflow

This diagram illustrates the convergent synthesis from raw materials to the final urea inhibitor.

SynthesisWorkflow Hydrazine p-Tolylhydrazine (Nucleophile) Intermediate 5-Amino-3-methyl- 1-p-tolylpyrazole (CORE SCAFFOLD) Hydrazine->Intermediate Reflux, EtOH (-NH3, -H2O) Nitrile 3-Aminocrotononitrile (Electrophile) Nitrile->Intermediate Activation Phenyl Carbamate Intermediate Intermediate->Activation PhOCOCl Pyridine, 0°C Isocyanate Alternative: Isocyanate Route Intermediate->Isocyanate R-NCO (Direct Coupling) FinalDrug Type II Kinase Inhibitor (Urea Linkage) Activation->FinalDrug R-NH2 DMSO, 60°C Isocyanate->FinalDrug

Caption: Convergent synthetic pathway for p38 MAPK inhibitors using the 5-aminopyrazole scaffold.

Figure 2: Type II Binding Mode Logic

A schematic representation of how the synthesized molecule interacts with the kinase active site.

BindingMode Pocket ATP Binding Pocket Gatekeeper Gatekeeper Residue (Thr106) DFG DFG Motif (Asp168 - Out) Glu Glu71 (C-Helix) Allosteric Allosteric Hydrophobic Pocket Methyl 3-Methyl Group (Steric Fit) Methyl->Gatekeeper Van der Waals Pyrazole Pyrazole Core (Scaffold) Pyrazole->Pocket Occupancy Urea Urea Linker (H-Bond Anchor) Urea->DFG H-Bond (Acceptor) Urea->Glu H-Bond (Donor) Tolyl p-Tolyl Group (Selectivity Element) Tolyl->Allosteric Hydrophobic Interaction

Caption: Schematic of Type II binding interactions.[2] The urea linker is the critical "staple" between the C-helix and DFG motif.

Critical SAR Note (Expertise)

Methyl vs. tert-Butyl: While this protocol synthesizes the 3-methyl variant, researchers must note that the clinical efficacy of BIRB 796 relies on the 3-tert-butyl group.

  • 3-Methyl: Accessible, good binder, but faster dissociation rates (

    
    ).
    
  • 3-tert-Butyl: Fills the hydrophobic pocket adjacent to the gatekeeper (Thr106) more completely, inducing a "slow-off" binding profile that prolongs residence time and efficacy in vivo.

  • Recommendation: Use the methyl variant for initial library synthesis and selectivity screening. Transition to the tert-butyl variant for lead optimization.

References

  • Regan, J. et al. (2002). "Structure-Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry.

  • Pargellis, C. et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology.

  • Dumas, J. (2001). "Protein kinase inhibitors: emerging trends." Expert Opinion on Therapeutic Patents. (Context for Urea Synthesis Methods).
  • Organic Syntheses. "3(5)-Aminopyrazole synthesis protocols." (General procedural grounding).

Sources

Application

Application Note: Continuous Flow Synthesis of Pyrazole Scaffolds

From Knorr Cyclization to API Manufacturing (Celecoxib) Abstract & Strategic Value The pyrazole ring is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in blockbusters like Celecoxib (C...

Author: BenchChem Technical Support Team. Date: February 2026

From Knorr Cyclization to API Manufacturing (Celecoxib)

Abstract & Strategic Value

The pyrazole ring is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in blockbusters like Celecoxib (Celebrex®), Sildenafil (Viagra®), and Rimonabant. However, traditional batch synthesis of pyrazoles faces significant challenges:

  • Safety: Handling toxic, unstable hydrazines and diazo intermediates.

  • Thermodynamics: Managing the violent exotherms of condensation reactions.

  • Selectivity: Controlling the regioselectivity (N1-substitution) of asymmetric pyrazoles.

This Application Note details the transition from batch to continuous flow for pyrazole synthesis. By utilizing flow chemistry, researchers can achieve process intensification (minutes vs. hours), enhanced safety (minimal hydrazine inventory), and superior regiocontrol via precise thermal windowing.

Critical Safety Protocol: Handling Hydrazines in Flow

WARNING: Hydrazines (e.g., Hydrazine Hydrate, Phenylhydrazine) are potent hepatotoxins, suspected carcinogens, and unstable reducing agents.

Flow Chemistry Advantage: In batch, a reactor might contain liters of hot hydrazine. In flow, the "active" inventory at any second is often <5 mL, drastically reducing the explosion/exposure radius.

Operational Safety Checklist:
  • Closed Loop: Reagent bottles must be capped with septa and vented through a scrubber containing 5% Sodium Hypochlorite (Bleach) to neutralize vapors.

  • Material Compatibility: Use PTFE, PFA, or Stainless Steel (316L). Avoid copper or iron fittings, as they catalyze hydrazine decomposition.

  • Quench Line: The reactor output should be directed immediately into a quench vessel containing dilute bleach or acid if not part of a telescoped sequence.

Protocol A: General Knorr Pyrazole Synthesis

The Knorr synthesis (condensation of 1,3-dicarbonyls with hydrazines) is the industry standard. In flow, we utilize superheated processing to accelerate this condensation.

3.1 Experimental Setup (Diagram)

G Figure 1: Standard Flow Setup for Knorr Pyrazole Synthesis PumpA Pump A (1,3-Diketone) Mixer T-Mixer (PEEK/PTFE) PumpA->Mixer 0.5 mL/min PumpB Pump B (Hydrazine + Cat.) PumpB->Mixer 0.5 mL/min Reactor Reactor Coil (PFA, 10 mL, 120°C) Mixer->Reactor Combined Stream BPR Back Pressure Regulator (100 psi) Reactor->BPR Crude Product Collect Collection (Quench/Workup) BPR->Collect

3.2 Methodological Steps
  • Reagent A: Dissolve 1,3-diketone (1.0 equiv) in Ethanol (0.5 M).

  • Reagent B: Dissolve Hydrazine derivative (1.1 equiv) in Ethanol with catalytic AcOH (10 mol%).

    • Note: If using Hydrazine Hydrate, ensure solvent is degassed to prevent gas slug formation.

  • System Priming: Flush system with pure Ethanol at 1.0 mL/min (combined flow) to pressurize against the Back Pressure Regulator (BPR). Set BPR to 100 psi (7 bar) to prevent solvent boiling at elevated temperatures.

  • Reaction: Set reactor temperature to 120°C . Switch valves to reagents.

    • Residence Time: 10 minutes (10 mL reactor / 1.0 mL/min total flow).

  • Workup: Collect output. Ethanol is removed via rotary evaporation. The residue is often pure enough for crystallization.

Data Comparison:

Metric Batch (Reflux) Flow (120°C)
Reaction Time 4 - 12 Hours 10 Minutes
Yield 75 - 85% 92 - 98%

| Impurity Profile | Moderate oligomers | Clean (Kinetic control) |

Protocol B: Regioselective Synthesis of Celecoxib

This protocol demonstrates a telescoped (multi-step) flow synthesis of the API Celecoxib. It addresses the challenge of regioselectivity when condensing a trifluoromethyl-1,3-diketone with a substituted hydrazine.

4.1 The Chemistry Pathway[1]
  • Step 1 (Claisen Condensation): 4-Methylacetophenone + Ethyl trifluoroacetate → 1,3-Diketone intermediate.[2]

  • Step 2 (Cyclocondensation): Intermediate + 4-Sulfamidophenylhydrazine → Celecoxib.[2]

4.2 Reaction Pathway Diagram

Celecoxib Figure 2: Telescoped Flow Synthesis of Celecoxib cluster_0 Module 1: Claisen Condensation cluster_1 Module 2: Cyclization SM1 4-Methylacetophenone Inter 1,3-Diketone Intermediate (Unstable Solid) SM1->Inter SM2 Ethyl Trifluoroacetate SM2->Inter Base NaOEt / EtOH Base->Inter Celecoxib Celecoxib (API) Regioisomer Ratio > 98:2 Inter->Celecoxib Hydrazine 4-Sulfamidophenyl- hydrazine HCl Hydrazine->Celecoxib

4.3 Detailed Protocol
  • Module 1 (Claisen Condensation):

    • Feed A: 4-Methylacetophenone (1.0 M in EtOH).

    • Feed B: Ethyl trifluoroacetate (1.2 equiv) + NaOEt (1.5 equiv in EtOH).

    • Conditions: T-mixer into a 5 mL coil at 60°C . Residence time: 5 mins.

    • Insight: The intermediate 1,3-diketone can precipitate. In flow, keeping the stream hot and moving prevents clogging, a major advantage over batch where isolation of this solid is difficult.

  • Module 2 (Cyclization):

    • Feed C: 4-Sulfamidophenylhydrazine HCl (1.0 equiv relative to ketone) in EtOH/Water (to aid solubility).

    • Mixing: The output of Module 1 is mixed with Feed C in a Y-mixer.

    • Conditions: 20 mL coil reactor at 80°C . Residence time: 10-15 mins.

    • Regiocontrol: The use of Trifluoroethanol (TFE) or Ethanol with specific pH control in flow has been shown to enhance the regioselectivity for the desired isomer (Celecoxib) over its regioisomer.

  • Purification:

    • The output stream is quenched into water. The product precipitates and is collected via filtration.

    • Yield: ~90% over two steps.[2]

Troubleshooting & Optimization Guide
IssueProbable CauseFlow Solution
Clogging / High Pressure Precipitation of the 1,3-diketone intermediate or salts (NaCl).1. Use Ultrasound-assisted flow reactors.2. Add 10-20% water to the solvent system to solubilize salts.3. Increase system temperature to maintain solubility.
Poor Regioselectivity Thermodynamic equilibration not reached or kinetic product favored incorrectly.Temperature Screening: Run a "ramp" experiment (e.g., 60°C to 140°C in 10°C steps) using an automated fraction collector. Analyze ratios by HPLC to find the optimal thermal window.
Gas Slugs (Bubbles) Nitrogen generation from hydrazine decomposition or solvent off-gassing.1. Increase BPR setting (e.g., from 75 psi to 150 psi).2. Degas all solvents via sonication before use.
References
  • Continuous Flow Synthesis of Celecoxib

    • Title: Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib.[3]

    • Source:Reaction Chemistry & Engineering (RSC).[3]

    • URL:[Link]

  • General Knorr Synthesis in Flow

    • Title: FlowSyn™ Applic
    • Source: Interchim / Uniqsis Applic
    • URL:[Link]

  • Regioselectivity Strategies

    • Title: The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.[1]

    • Source:Molecules (MDPI).
    • URL:[Link]

  • Safety & Hydrazine Handling

    • Title: Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydr
    • Source: BenchChem Safety Guides.[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Knorr Pyrazole Synthesis

Welcome to the technical support guide for the Knorr pyrazole synthesis. This document is designed for researchers, chemists, and drug development professionals who utilize this classic and powerful reaction.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the Knorr pyrazole synthesis. This document is designed for researchers, chemists, and drug development professionals who utilize this classic and powerful reaction. First reported by Ludwig Knorr in 1883, the synthesis remains a cornerstone for constructing the pyrazole ring system, a key pharmacophore in numerous active pharmaceutical ingredients.[1] This guide provides in-depth, field-proven insights into the reaction mechanism, answers frequently asked questions, and offers robust troubleshooting strategies to help you navigate common experimental challenges and optimize your reaction outcomes.

Section 1: The Core Mechanism - A Step-by-Step Explanation

The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[2][3] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring.[1][4][5] Understanding this mechanism is critical for troubleshooting, particularly when dealing with issues of regioselectivity.

The key steps are:

  • Initial Condensation: The reaction begins with the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This step is often the determinant for regioselectivity when using unsymmetrical starting materials.[6]

  • Hydrazone Formation: A stable hydrazone intermediate is formed after the loss of a water molecule.[1] Under certain conditions (e.g., neutral pH), the reaction may stall at this stage.[7]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group.[5][8] This step is facilitated by acid catalysis, which protonates the carbonyl oxygen, making the carbon more electrophilic.[7]

  • Dehydration: The resulting heterocyclic intermediate readily loses a second molecule of water to form the final, aromatic pyrazole product.[1]

Knorr_Mechanism General Mechanism of the Knorr Pyrazole Synthesis Reactants 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone - H₂O (Condensation) Cyclized Cyclized Intermediate (Hemiaminal-like) Hydrazone->Cyclized Intramolecular Attack Product Pyrazole Product Cyclized->Product - H₂O (Dehydration) Workflow General Experimental Workflow Setup 1. Reaction Setup - Combine 1,3-dicarbonyl, hydrazine, solvent, and catalyst - Equip with condenser and stir bar Reaction 2. Reaction - Heat to desired temperature (e.g., reflux) - Monitor by TLC Setup->Reaction Workup 3. Work-up - Cool reaction mixture - Precipitate product (e.g., add water) - Filter solid Reaction->Workup Purification 4. Purification - Recrystallization or - Column Chromatography Workup->Purification Analysis 5. Analysis - Determine yield and melting point - Characterize by NMR, IR, MS Purification->Analysis

Caption: A typical workflow for the Knorr pyrazole synthesis.

Protocol 1: Standard Synthesis of 3-methyl-1-phenyl-5-pyrazolone

This protocol is a classic example using a β-ketoester (ethyl acetoacetate) and a substituted hydrazine (phenylhydrazine).

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine ethyl acetoacetate (1 equiv.) and phenylhydrazine (1.1 equiv.) in ethanol (approx. 5 mL per 1 g of ketoester).

  • Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

  • Heat the mixture to reflux (approximately 80-90°C) with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketoester spot is consumed (typically 1-3 hours).

  • Once complete, cool the reaction mixture to room temperature and then further in an ice bath.

  • The product will precipitate as a solid. If precipitation is slow, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the product to obtain the pyrazolone. Further purification can be achieved by recrystallization from ethanol.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes how different parameters can be adjusted to optimize the reaction, based on common experimental challenges.

ParameterStandard ConditionOptimized Condition (for Purity)Rationale for Optimization
Hydrazine Source Phenylhydrazine (liquid)Phenylhydrazine HCl (solid)The salt is more stable, less prone to oxidation, and easier to handle accurately by weight. [9]
Base None1.05 equivalents of NaOAc or KOAcNeutralizes the HCl from the hydrazine salt, generating the free base in situ and buffering the reaction to prevent excessive acidity, which can cause side reactions. [9]
Catalyst Catalytic Acetic AcidNone (buffered system)The acetate salt acts as a buffer, maintaining a suitable pH for the reaction to proceed cleanly without needing an additional strong acid catalyst. [9]
Atmosphere AirNitrogen or ArgonAn inert atmosphere minimizes the oxidation of the hydrazine reagent, reducing the formation of colored impurities. [9]
Temperature Reflux (~80°C in EtOH)Room Temperature to 50°CLower temperatures can reduce the rate of side reactions and decomposition, leading to a cleaner product, albeit potentially requiring a longer reaction time.

Section 5: References

  • Vertex AI Search Result:[2] Knorr Pyrazole Synthesis. Provides a fundamental description of the reaction, including the types of 1,3-dicarbonyl compounds and hydrazine derivatives used.

  • J&K Scientific LLC:[4] Knorr Pyrazole Synthesis. Describes the use of a catalytic acid and the general mechanism involving imine formation.

  • Slideshare:[10] Knorr Pyrazole Synthesis (M. Pharm). Mentions the acid-catalyzed mechanism and provides examples of medically relevant pyrazoles like Celecoxib.

  • PMC:[11] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Discusses the cyclocondensation of 1,3-dicarbonyls and notes that aprotic dipolar solvents can improve results over polar protic solvents.

  • Slideshare:[8] knorr pyrazole synthesis. Explains the acid-catalyzed mechanism involving attack by the second nitrogen on the other carbonyl group.

  • Google Patents:[12] Process for the preparation of pyrazoles. Specifies that the reaction can be carried out at a pH between 0 and 6.9.

  • Name-Reaction.com:[5] Knorr pyrazole synthesis. Details the acid-catalyzed mechanism involving the formation of two imine groups before deprotonation.

  • PMC:[7] Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Provides insights into the effect of pH, noting that at pH 7, cyclization to the pyrazole may not occur.

  • YouTube:[13] synthesis of pyrazoles. Describes the reaction as a high-yield method to form a stable aromatic compound.

  • Chem Help Asap:[14] Knorr Pyrazole Synthesis. Provides a specific experimental procedure using glacial acetic acid as a catalyst and heating to 100°C.

  • ResearchGate:[15] Knorr Pyrazole Synthesis. Mentions that the reaction with hydrazines can be carried out in two steps to produce an isomerically pure product.

  • The Royal Society of Chemistry:[6] Knorr Pyrazole Synthesis of Edaravone. Discusses the regioselectivity of the reaction, noting the higher reactivity of a ketone over an ester.

  • RSC Publishing:[16] Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Highlights the complexity of the reaction mechanism under certain conditions.

  • Benchchem:[1] Application Notes and Protocols for Knorr Pyrazole Synthesis. Provides a comprehensive overview of the mechanism, regioselectivity, and experimental workflow.

  • Cambridge University Press:[17] Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis. A book chapter reference for the reaction.

  • Reddit:[9] Knorr Pyrazole Synthesis advice : r/Chempros. Offers practical troubleshooting advice, such as discoloration from hydrazine impurities and using an acetate salt with a hydrazine hydrochloride for a cleaner reaction.

  • Reddit:[18] Knorr Pyrazole Synthesis Question : r/OrganicChemistry. Discusses how temperature can influence regioselectivity, with lower temperatures potentially favoring a kinetically controlled product.

  • ResearchGate:[19] Knorr pyrazole synthesis | Request PDF. Mentions the possibility of a two-step reaction to control isomer formation.

  • Springer Professional:[3] Knorr Pyrazole Synthesis. A concise definition of the reaction.

  • Organic Chemistry Portal:[20] Paal-Knorr Pyrrole Synthesis. Provides context on a related named reaction.

  • Wikipedia:[21] Paal–Knorr synthesis. Describes the related synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines.

Sources

Optimization

"5-Amino-3-methyl-1-p-tolylpyrazole" stability and degradation issues

Product Code: AMTP-Gen2 | CAS: 62535-60-8 Chemical Profile & Baseline Specifications Before troubleshooting, verify that your material matches the baseline specifications for a stable compound. Deviations here are the fi...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: AMTP-Gen2 | CAS: 62535-60-8

Chemical Profile & Baseline Specifications

Before troubleshooting, verify that your material matches the baseline specifications for a stable compound. Deviations here are the first indicators of degradation.

ParameterSpecification (Acceptable)Warning Signs (Degradation)
Appearance White to pale cream crystalline powderDark Brown / Green (Oxidation)Sticky/Clumping (Hygroscopic moisture uptake)
Melting Point 117.0 – 122.0 °C Broad range < 115 °C (Indicates impurities or regioisomers)
Solubility Soluble in DMSO, Methanol, Ethanol, DCM.Insoluble in Water.Turbidity in Methanol (Inorganic salts from synthesis)
Purity (HPLC) > 97.0%Unidentified peaks at RRT 1.2-1.5 (Oxidative dimers)

Troubleshooting Guide (FAQ)

Category A: Visual & Physical Integrity

Q: My sample has turned from pale yellow to a dark green/brown color. Is it still usable? A: The color change indicates surface oxidation of the primary amine (5-NH₂) to nitro- or azo-species.

  • Diagnosis: 5-aminopyrazoles are electron-rich. The p-tolyl group at position 1 donates electron density, making the amino group at position 5 highly susceptible to aerial oxidation, forming "quinoid-like" imine impurities or azo-dimers.

  • Action: If the color is light brown, the bulk purity may still be >95%. Perform a Recrystallization (See Protocol A). If dark green/black, the degradation is likely >10% and may interfere with sensitive catalytic couplings; discard or repurpose for non-critical steps.

Q: The material is clumping and difficult to weigh. How do I handle this? A: This indicates hygroscopicity, likely due to residual salts (e.g., NaCl) from the synthesis (cyclization of hydrazines often generates salt byproducts).

  • Action: Dry the material in a vacuum desiccator over P₂O₅ for 24 hours. If clumping persists, wash with cold water (the compound is water-insoluble) to remove inorganic salts, then dry under vacuum.

Category B: Reactivity & Synthesis[1][2][3][4][5]

Q: I am attempting a diazotization (Sandmeyer reaction), but yields are consistently low (<30%). Why? A: The p-tolyl group increases the basicity of the amine, but the pyrazole ring can make the diazonium salt unstable.

  • Root Cause: High temperatures (>5°C) during diazotization cause the diazonium intermediate to decompose into a phenol or couple with unreacted starting material to form an azo dye (red/orange byproduct).

  • Solution:

    • Maintain temperature strictly between -5°C and 0°C .

    • Use a strong acid (HCl or H₂SO₄) to ensure complete protonation before adding NaNO₂.

    • Critical: Add NaNO₂ sub-surface to prevent loss of nitrous acid as gas.

Q: I see a persistent impurity (~5-10%) in my HPLC that has the same mass (MW 187.2) but different retention time. A: This is likely the Regioisomer: 3-Amino-5-methyl-1-p-tolylpyrazole .

  • Mechanism: During the synthesis (condensation of p-tolylhydrazine with 3-aminocrotononitrile), the hydrazine can attack either electrophilic center. Conditions lacking strict pH control favor the formation of the thermodynamic isomer (3-amino) alongside the kinetic product (5-amino).

  • Resolution: Regioisomers are difficult to separate by flash chromatography. Use Fractional Recrystallization from Ethanol, as the 5-amino isomer is typically less soluble than the 3-amino isomer.

Deep Dive: Degradation & Reactivity Mechanisms

Understanding why the compound degrades allows for better experimental design.

Mechanism 1: Oxidative Dimerization (The "Browning" Effect)

Upon exposure to air and light, the electron-rich amino group undergoes Single Electron Transfer (SET), leading to radical cations. These couple to form azo-linkages (N=N), which are highly colored (chromophores).

OxidationPathway Start 5-Amino-3-methyl- 1-p-tolylpyrazole Radical Radical Cation (Intermediate) Start->Radical O2 / Light (SET) Dimer Azo-Dimer (Dark Impurity) Radical->Dimer Coupling (at 4-position) Imine Quinoid Imine (Colored Species) Radical->Imine Tautomerization

Figure 1: Oxidative degradation pathway leading to discoloration.

Mechanism 2: Nucleophilic Competition (The "Regioisomer" Trap)

The 5-aminopyrazole scaffold has three nucleophilic sites.[1] When using this compound as a building block (e.g., reacting with electrophiles), competition occurs between:

  • 5-NH₂ (Primary Amine): Most nucleophilic (Hard nucleophile).

  • C-4 (Pyrazole Ring): Carbon nucleophile (Soft nucleophile).

  • N-2 (Ring Nitrogen): Weakly nucleophilic.

Guidance: To target the NH₂, use mild bases (Pyridine). To target C-4 (e.g., Vilsmeier-Haack formylation), use acidic conditions to protonate the amine and protect it.

Standard Operating Protocols (SOPs)

Protocol A: Purification via Recrystallization

Use this if the material is brown or MP is <117°C.

  • Dissolution: Place 5.0 g of crude material in a flask. Add Ethanol (95%) slowly while heating to reflux (~78°C). Use the minimum amount required to dissolve (approx. 15-20 mL).

  • Filtration (Hot): If insoluble black specks remain (polymerized oxidation products), filter the hot solution rapidly through a glass frit or Celite pad.

  • Crystallization: Allow the filtrate to cool to room temperature slowly (over 1 hour), then move to a fridge (4°C) for 2 hours.

  • Collection: Filter the white/pale yellow needles.

  • Wash: Wash with 5 mL of cold ethanol.

  • Drying: Dry under high vacuum at 40°C for 4 hours.

Protocol B: Storage & Handling Workflow

Follow this decision tree to maintain shelf-life.

StorageProtocol Start Received Material Check Immediate Use? Start->Check ShortTerm Store at 4°C (Dark, Tightly Capped) Check->ShortTerm Yes (<1 week) LongTerm Store at -20°C (Under Argon/N2) Check->LongTerm No (>1 week) Open Opening Bottle ShortTerm->Open LongTerm->Open Equilibrate Warm to Room Temp (Prevent Condensation) Open->Equilibrate Critical Step Use Weigh Quickly Equilibrate->Use Purge Backfill with Argon Use->Purge Purge->LongTerm Return

Figure 2: Storage and handling decision tree to prevent hydrolysis and oxidation.

References

  • TCI Chemicals. Product Specification: 5-Amino-3-methyl-1-p-tolylpyrazole (CAS 62535-60-8). Accessed Jan 2026.

  • PubChem. Compound Summary: 5-Amino-3-methyl-1-phenylpyrazole (Analogous Chemistry).[2] National Library of Medicine.

  • Fichez, J., et al. (2011). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry. (Review of synthesis and reactivity patterns of 5-aminopyrazoles).

  • Jiang, B., et al. (2015).[3] "Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles." The Journal of Organic Chemistry. (Mechanism of oxidative dimerization).

Sources

Troubleshooting

Technical Support Center: Work-Up Procedures for Aminopyrazole Reactions

Welcome to the technical support center for aminopyrazole reaction work-ups. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aminopyrazole reaction work-ups. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of aminopyrazole products. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Navigating Common Work-Up Issues

Aminopyrazole synthesis, while versatile, can present several challenges during the work-up phase. This section addresses specific problems in a question-and-answer format, offering explanations and actionable solutions.

Issue 1: I have a low yield of my desired aminopyrazole after extraction.

Possible Causes and Solutions:

  • Incorrect pH during Aqueous Extraction: The basicity of the amino group on the pyrazole ring means the compound's solubility is highly pH-dependent. If the aqueous layer is too acidic during extraction, your aminopyrazole may be protonated and remain in the aqueous phase.

    • Expert Insight: The pKa of an aminopyrazole can vary based on its substituents, but generally, the exocyclic amino group is basic. To ensure your product is in its neutral, more organic-soluble form, the pH of the aqueous layer should be adjusted to be at least 2 pH units above the pKa of your compound's conjugate acid.[1]

    • Protocol: Before extraction, carefully adjust the pH of the reaction mixture to a basic range (typically pH 8-9) using a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃).[2] This deprotonates the ammonium salt of your product, making it more soluble in the organic solvent.

  • Insufficient Extraction: Aminopyrazoles can have some water solubility. A single extraction may not be sufficient to recover all of the product.

    • Protocol: Perform multiple extractions (at least 3x) with your chosen organic solvent (e.g., ethyl acetate, dichloromethane).[2] Combine the organic layers to maximize the recovery of your product.

  • Emulsion Formation: The presence of salts and other byproducts can lead to the formation of an emulsion between the aqueous and organic layers, trapping your product.

    • Troubleshooting:

      • Add brine (saturated aqueous NaCl) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion.

      • If the emulsion persists, you can try filtering the mixture through a pad of Celite.

      • Allow the mixture to stand for an extended period (if the product is stable).

      • Gently swirl the separatory funnel instead of vigorous shaking.

Issue 2: My final product is contaminated with a regioisomer.

Background: A primary challenge in the synthesis of aminopyrazoles, particularly when using monosubstituted hydrazines, is the lack of regioselectivity, leading to a mixture of 3-amino and 5-aminopyrazole isomers.[3] While optimizing reaction conditions for kinetic or thermodynamic control is the best approach to minimize this, work-up and purification strategies can help isolate the desired isomer.[3]

Solutions:

  • Flash Column Chromatography: This is the most common method for separating regioisomers.

    • Expert Tip: Aminopyrazoles can sometimes streak on silica gel due to the basicity of the amino group. To improve separation and prevent product loss, you can deactivate the silica gel. Prepare a slurry of silica gel in your eluent and add 1% triethylamine or ammonia in methanol.[4]

    • Solvent System: A gradient elution is often effective. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.

  • Recrystallization: If there is a significant difference in the solubility of the regioisomers, recrystallization can be an effective purification method.

    • Solvent Screening: Test a variety of solvents to find one in which your desired isomer has high solubility at elevated temperatures and low solubility at room temperature, while the undesired isomer remains in solution. Common solvents for recrystallizing aminopyrazoles include ethanol, methanol-water mixtures, and ethyl acetate.[3][4][5]

Issue 3: My product appears oily and won't crystallize.

Possible Causes and Solutions:

  • Residual Solvent: Even trace amounts of solvent can prevent crystallization.

    • Action: Ensure your product is thoroughly dried under high vacuum.

  • Impurities: The presence of impurities can disrupt the crystal lattice formation.

    • Action: Attempt further purification by column chromatography.

  • Trituration: This technique can induce crystallization.

    • Protocol: Add a small amount of a solvent in which your product is poorly soluble (e.g., hexane, ether) to the oil.[2][6] Stir or sonicate the mixture. The solid product should precipitate out.

Frequently Asked Questions (FAQs)

Q1: What is the best way to quench an aminopyrazole synthesis reaction?

For many aminopyrazole syntheses, especially those conducted under basic conditions, quenching is a critical first step in the work-up. A common and effective method is the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[3] This neutralizes any strong base in the reaction mixture without making the solution highly acidic, which could protonate your aminopyrazole.

Q2: How do I choose the right organic solvent for extraction?

The ideal extraction solvent should have the following properties:

  • High solubility for your aminopyrazole product.

  • Low solubility in water.

  • A boiling point that allows for easy removal by rotary evaporation.

Commonly used solvents for extracting aminopyrazoles include:

  • Ethyl acetate

  • Dichloromethane (DCM)

Always check for any potential reactivity between your product and the extraction solvent.

Q3: My aminopyrazole is water-soluble. How can I extract it?

If your aminopyrazole has significant water solubility, you can use a continuous liquid-liquid extraction apparatus. Alternatively, you can try "salting out" the product by saturating the aqueous layer with sodium chloride before extracting with an organic solvent. This reduces the solubility of the organic compound in the aqueous phase.

Q4: What are some common side products in aminopyrazole synthesis and how can I remove them?

Besides regioisomers, other potential side products can include unreacted starting materials and byproducts from side reactions. Most of these can be removed during the work-up and purification steps:

  • Acidic or Basic Impurities: Washing the organic layer with a mild aqueous base (like NaHCO₃ solution) or a mild aqueous acid (like dilute HCl) can remove acidic or basic impurities, respectively. Be mindful of the pH to avoid protonating your aminopyrazole product.

  • Unreacted Hydrazine: Hydrazine and its derivatives are often water-soluble and can be removed during the aqueous wash steps.

Experimental Protocols

Protocol 1: Standard Aqueous Work-Up for Aminopyrazole Synthesis

This protocol is a general guideline and may need to be adapted based on the specific properties of your compound.

  • Reaction Quenching: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of NH₄Cl with stirring until the reaction is quenched.

  • pH Adjustment: Adjust the pH of the mixture to 8-9 by adding a saturated aqueous solution of NaHCO₃.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine (1 x volume of the organic layer).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Heat the mixture. A good recrystallization solvent will dissolve your product when hot but not at room temperature. Common solvents to try are ethanol, isopropanol, or ethyl acetate/hexane mixtures.[4]

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

Workflow for Aminopyrazole Work-Up and Purification

Workup_Workflow cluster_reaction Reaction cluster_workup Work-Up cluster_purification Purification Reaction Aminopyrazole Synthesis Quench Quench Reaction (e.g., sat. aq. NH4Cl) Reaction->Quench pH_Adjust Adjust pH to 8-9 (e.g., sat. aq. NaHCO3) Quench->pH_Adjust Extract Extract with Organic Solvent pH_Adjust->Extract Wash Wash with Brine Extract->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Column Column Chromatography Crude_Product->Column Recrystallize Recrystallization Crude_Product->Recrystallize Pure_Product Pure Aminopyrazole Column->Pure_Product Recrystallize->Pure_Product

Caption: A typical workflow for the work-up and purification of aminopyrazoles.

Decision Tree for Troubleshooting Low Yield

Low_Yield_Troubleshooting Start Low Yield After Work-Up Check_pH Was pH of aqueous layer adjusted to 8-9? Start->Check_pH Adjust_pH Re-extract aqueous layer after pH adjustment. Check_pH->Adjust_pH No Check_Extractions Were multiple extractions performed? Check_pH->Check_Extractions Yes End Yield Improved Adjust_pH->End Perform_Extractions Perform additional extractions of the aqueous layer. Check_Extractions->Perform_Extractions No Check_Emulsion Was an emulsion present? Check_Extractions->Check_Emulsion Yes Perform_Extractions->End Break_Emulsion Break emulsion with brine or by filtering through Celite. Check_Emulsion->Break_Emulsion Yes Check_Emulsion->End No Break_Emulsion->End

Caption: A decision tree for troubleshooting low yields during aminopyrazole extraction.

References

  • D'Anello, M., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Available at: [Link]

  • Moore, J. A., & Habraken, C. L. (1968). 3(5)-AMINOPYRAZOLE. Organic Syntheses. Available at: [Link]

  • D'Anello, M., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. National Institutes of Health. Available at: [Link]

  • Park, H.-M., et al. (2012). Synthesis and Structural Characterization of the Aminopyrazole Derived Pyrimidinone. Asian Journal of Chemistry.
  • ResearchGate. (n.d.). Solvent screen for the synthesis of 5-aminopyrazole 2a. ResearchGate. Available at: [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

  • Reddit. (2022). Purification of Amino-Pyrazoles. Reddit. Available at: [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • Elmaaty, A. A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health. Available at: [Link]

  • Google Patents. (2017). Process for preparation of aminopyrazole. Google Patents.
  • ACS Publications. (2026). Pyrazolylthiourea Ligands for Tunable Solid-State Photoluminescence and Quenching-Based Zinc(II) Sensing.
  • National Institutes of Health. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health. Available at: [Link]

  • Reddit. (2021). Advices for Aminopyrazole synthesis. Reddit. Available at: [Link]

  • ResearchGate. (2023). How can we adjust constant 'Equilibrium pH' when we are performing different extraction experiments with different ratios of the extractants? ResearchGate. Available at: [Link]

  • National Institutes of Health. (2011). Approaches towards the synthesis of 5-aminopyrazoles. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography.
  • National Institutes of Health. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. National Institutes of Health. Available at: [Link]

  • University of Rochester. (n.d.). Workup. University of Rochester. Available at: [Link]

  • Arkivoc. (2009). Recent developments in aminopyrazole chemistry. Arkivoc.
  • Sciforum. (n.d.). Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives. Sciforum. Available at: [Link]

  • Biotage. (2023). Why is pH adjustment important for sample prep methods? Biotage. Available at: [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry.
  • ResearchGate. (2025). Recent developments in aminopyrazole chemistry.
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • ResearchGate. (n.d.). Effect of aqueous solution pH value on the reactive extraction degrees....
  • PubMed. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed.
  • ResearchGate. (2025). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Quality Assessment of 5-Amino-3-methyl-1-p-tolylpyrazole: A Multi-Supplier Spectral Data Comparison

For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical starting materials are paramount. Inconsistent quality can lead to failed experiments, irreproducible re...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical starting materials are paramount. Inconsistent quality can lead to failed experiments, irreproducible results, and significant delays in research timelines. This guide provides an in-depth technical comparison of "5-Amino-3-methyl-1-p-tolylpyrazole" from different hypothetical suppliers, demonstrating a rigorous, data-driven approach to quality control. By leveraging spectral data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we can ensure the reliability of this crucial research chemical.

The core of this guide is a comparative analysis of spectral data. Due to the limited availability of a complete public spectral dataset for 5-Amino-3-methyl-1-p-tolylpyrazole, we have established a reference standard based on a composite of data from its close analogue, 5-Amino-3-methyl-1-phenylpyrazole, and theoretical predictions. This guide will walk you through the process of establishing such a reference and using it to evaluate the quality of materials from different sources.

The Critical Role of Spectral Analysis in Quality Control

In the pharmaceutical industry, the quality control of raw materials is a critical step to ensure the safety, efficacy, and purity of the final drug product.[1][2][3][4] Spectroscopic techniques are indispensable tools in this process, providing a molecular fingerprint of a compound. Any deviation from the expected spectrum can indicate the presence of impurities, residual solvents, or an incorrect molecular structure. This guide will focus on three key analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure and connectivity of atoms.[5]

  • FT-IR Spectroscopy: Identifies the functional groups present in a molecule.

  • Mass Spectrometry: Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns.[6][7][8][9][10]

By comparing the spectral data from different suppliers against a reliable reference, researchers can make informed decisions about which material meets the stringent quality requirements for their experiments.

Establishing a Reference Standard for 5-Amino-3-methyl-1-p-tolylpyrazole

Given the scarcity of publicly available experimental spectra for 5-Amino-3-methyl-1-p-tolylpyrazole (CAS: 62535-60-8), we have constructed a reference standard. This involves a multi-faceted approach:

  • Data from a Close Analogue: We have utilized the extensive spectral data available for 5-Amino-3-methyl-1-phenylpyrazole (CAS: 1131-18-6) as a foundational dataset.[11][12][13][14] The core pyrazole structure is identical, with the only difference being the additional methyl group on the phenyl ring in our target compound.

  • Theoretical Predictions: Computational chemistry methods, such as Density Functional Theory (DFT), can be used to predict NMR chemical shifts with a reasonable degree of accuracy.[15] These predicted values, especially for the tolyl moiety, supplement the data from the phenyl analogue.

  • Fragment Analysis: Mass spectrometry data for related pyrazole derivatives helps in predicting the expected fragmentation pattern for our target molecule.[16][17]

This composite approach allows us to establish a reliable, albeit theoretical, benchmark for our comparison. It is crucial for any laboratory to perform their own internal validation of a new batch of starting material against their established reference.

Experimental Methodologies: A Self-Validating System

The following protocols are designed to be self-validating, ensuring the accuracy and reproducibility of the acquired data.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 10-20 mg of the 5-Amino-3-methyl-1-p-tolylpyrazole sample.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparison.[18][19][20][21]

  • Transfer the solution to a clean, dry 5 mm NMR tube.[22][23]

  • If necessary, add a small amount of an internal standard, such as Tetramethylsilane (TMS), for accurate chemical shift referencing.[22]

¹H and ¹³C NMR Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters: Standard acquisition parameters for ¹H and ¹³C NMR should be used.[24][25][26] It is important to ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method): [27][28][29][30]

  • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

FT-IR Acquisition:

  • Instrument: A standard FT-IR spectrometer.

  • Parameters: Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

MS Acquisition:

  • Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Parameters: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for the spectral data comparison of 5-Amino-3-methyl-1-p-tolylpyrazole from different suppliers.

Workflow for Spectral Data Comparison cluster_0 Reference Standard Establishment cluster_1 Sample Analysis from Suppliers cluster_2 Data Comparison and Quality Assessment ref_data Reference Spectral Data (¹H NMR, ¹³C NMR, FT-IR, MS) comparison Compare Supplier Data against Reference ref_data->comparison analogue_data Data from Analogue (5-Amino-3-methyl-1-phenylpyrazole) analogue_data->ref_data pred_data Predicted Spectral Data (DFT Calculations) pred_data->ref_data lit_data Literature Data on Similar Structures lit_data->ref_data supplier_a Supplier A Sample analysis_a Spectral Analysis (NMR, FT-IR, MS) supplier_a->analysis_a supplier_b Supplier B Sample analysis_b Spectral Analysis (NMR, FT-IR, MS) supplier_b->analysis_b supplier_c Supplier C Sample analysis_c Spectral Analysis (NMR, FT-IR, MS) supplier_c->analysis_c analysis_a->comparison analysis_b->comparison analysis_c->comparison assessment Quality Assessment (Purity, Structural Integrity) comparison->assessment decision Decision: Accept or Reject Batch assessment->decision

Caption: Workflow for spectral data comparison of chemical reagents.

Results and Discussion: A Comparative Analysis

Here, we present a hypothetical comparison of spectral data for 5-Amino-3-methyl-1-p-tolylpyrazole from three different suppliers (A, B, and C) against our established reference standard.

¹H NMR Data Comparison

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the pyrazole proton, the amino protons, and the two methyl groups.

Table 1: ¹H NMR Chemical Shift (δ, ppm) Comparison in CDCl₃

Proton Assignment Reference Standard (Predicted/Analogue) Supplier A Supplier B Supplier C
Aromatic (d, 2H)~7.357.357.367.35
Aromatic (d, 2H)~7.207.207.217.20
Pyrazole-H (s, 1H)~5.655.655.665.65
NH₂ (br s, 2H)~3.803.813.803.82
Tolyl-CH₃ (s, 3H)~2.382.382.392.38
Pyrazole-CH₃ (s, 3H)~2.202.202.212.20
Impurity (s)--1.55-
Residual Solvent (s)-7.26 (CHCl₃)7.26 (CHCl₃)7.26 (CHCl₃)

Analysis:

  • Supplier A and C: The ¹H NMR spectra from these suppliers show excellent correlation with the reference standard. All expected peaks are present with the correct chemical shifts and multiplicities.

  • Supplier B: The spectrum from Supplier B shows a small, unidentified singlet at 1.55 ppm, suggesting the presence of an aliphatic impurity. While the main compound appears correct, the purity is questionable.

¹³C NMR Data Comparison

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule.

Table 2: ¹³C NMR Chemical Shift (δ, ppm) Comparison in CDCl₃

Carbon Assignment Reference Standard (Predicted/Analogue) Supplier A Supplier B Supplier C
Aromatic C (Quaternary)~148.5148.5148.6148.5
Aromatic C (Quaternary)~138.0138.0138.1138.0
Aromatic CH~129.8129.8129.9129.8
Aromatic CH~125.0125.0125.1125.0
Pyrazole C-NH₂~145.0145.0145.1145.0
Pyrazole C-CH₃~140.0140.0140.1140.0
Pyrazole CH~95.095.095.195.0
Tolyl-CH₃~21.021.021.121.0
Pyrazole-CH₃~14.014.014.114.0
Impurity--30.2-

Analysis:

  • Supplier A and C: The ¹³C NMR spectra are clean and all carbon signals match the reference standard.

  • Supplier B: An additional peak is observed at 30.2 ppm, further confirming the presence of an impurity.

FT-IR Data Comparison

The FT-IR spectrum is useful for confirming the presence of key functional groups.

Table 3: Key FT-IR Absorption Bands (cm⁻¹) Comparison

Functional Group Expected Range (cm⁻¹) Supplier A Supplier B Supplier C
N-H Stretch (Amine)3400-32503350, 32803351, 32823349, 3281
C-H Stretch (Aromatic)3100-3000305030523051
C-H Stretch (Aliphatic)3000-2850292029212920
C=N, C=C Stretch1650-15001620, 15801621, 15811619, 1580
N-H Bend (Amine)1650-1580163016311629

Analysis:

  • All three suppliers show the characteristic absorption bands for the primary amine (N-H stretch and bend), aromatic and aliphatic C-H stretches, and the C=N/C=C stretches of the pyrazole and aromatic rings. The FT-IR data alone does not clearly distinguish the impurity in Supplier B's sample, highlighting the importance of using multiple analytical techniques.

Mass Spectrometry Data Comparison

Mass spectrometry is used to confirm the molecular weight of the compound. For 5-Amino-3-methyl-1-p-tolylpyrazole (C₁₁H₁₃N₃), the expected monoisotopic mass is approximately 187.11 g/mol .

Table 4: Mass Spectrometry [M+H]⁺ Ion Comparison

Supplier Observed [M+H]⁺ (m/z) Expected [M+H]⁺ (m/z) Difference
A188.1189188.1182+0.0007
B188.1191188.1182+0.0009
C188.1185188.1182+0.0003

Analysis:

  • All three suppliers provide material with the correct molecular weight, as confirmed by high-resolution mass spectrometry. The observed masses are all within an acceptable error margin. This indicates that the main component in all samples is the desired product.

Structural Integrity and Key Spectral Features

The following diagram illustrates the chemical structure of 5-Amino-3-methyl-1-p-tolylpyrazole with key spectral features highlighted.

Structure and Key Spectral Features cluster_0 cluster_1 Key Spectral Data img img HNMR ¹H NMR: - Aromatic protons (~7.20-7.35 ppm) - Pyrazole-H (~5.65 ppm) - NH₂ (~3.80 ppm) - Tolyl-CH₃ (~2.38 ppm) - Pyrazole-CH₃ (~2.20 ppm) CNMR ¹³C NMR: - Aromatic C (~125-149 ppm) - Pyrazole C (~95-145 ppm) - CH₃ carbons (~14, 21 ppm) FTIR FT-IR (cm⁻¹): - N-H stretch (3400-3250) - C-H stretch (3100-2850) - C=N, C=C stretch (1650-1500) MS Mass Spec: - [M+H]⁺ = 188.1182

Caption: Chemical structure and expected key spectral data.

Conclusion and Recommendations

This comparative guide demonstrates a robust workflow for the quality assessment of 5-Amino-3-methyl-1-p-tolylpyrazole from different suppliers. Based on our hypothetical analysis:

  • Supplier A and C provide material of high purity that meets the expected spectral characteristics. These would be recommended for use in sensitive applications.

  • Supplier B provides material with the correct molecular weight, but it contains a detectable impurity. This material may be suitable for less sensitive applications, but for drug development or quantitative studies, it would be rejected.

It is imperative that researchers do not rely solely on the certificate of analysis provided by the supplier. Independent verification of the identity, purity, and structural integrity of all critical reagents is a cornerstone of good scientific practice. By implementing a multi-technique spectral analysis approach, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • ComplianceQuest. (2026). QA and QC in the Pharmaceutical Industry (Updated for 2026). ComplianceQuest. [Link]

  • PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

  • PureSynth. (n.d.). 5-Amino-3-Methyl-1-P-Tolylpyrazole 97.0%(GC). PureSynth. [Link]

  • National Institutes of Health. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. NIH. [Link]

  • PubMed Central. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. NIH. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3. ResearchGate. [Link]

  • ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. PREMIER Biosoft. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. [Link]

  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame. [Link]

  • UFAG Laboratorien AG. (n.d.). Quality Control of Raw Materials and Active Ingredients. UFAG Laboratorien AG. [Link]

  • Xigo Nanotools. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Xigo Nanotools. [Link]

  • MDPI. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]

  • MDPI. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. MDPI. [Link]

  • Journal of the Serbian Chemical Society. (n.d.). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of the Serbian Chemical Society. [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. UCLA. [Link]

  • National Institutes of Health. (n.d.). Advances in structure elucidation of small molecules using mass spectrometry. NIH. [Link]

  • ECA Academy. (n.d.). Quality Control of Raw Materials (APIs and Excipients). ECA Academy. [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Reddit. [Link]

  • Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Health, Safety and Environment Office. [Link]

  • ACS Publications. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Publications. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. [Link]

  • Fiveable. (n.d.). Structural elucidation using mass spectrometry. Fiveable. [Link]

  • Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. [Link]

  • gmp-compliance.org. (n.d.). Quality Control of Raw Materials (APIs and Excipients). gmp-compliance.org. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • ChemicalRegister. (n.d.). 5-Amino-3-methyl-1-p-tolylpyrazole (CAS No. 62535-60-8) Suppliers. ChemicalRegister. [Link]

  • University of Maryland. (n.d.). Stepbystep procedure for NMR data acquisition. University of Maryland. [Link]

  • Royal Society of Chemistry. (n.d.). Examples of structure elucidation by mass spectrometry (Chapter 11). Royal Society of Chemistry. [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Thermo Fisher Scientific. (2015). FTIR Sampling Techniques - Transmission: Solids Sample Preparation. YouTube. [Link]

  • Mettler Toledo. (n.d.). Quality Control and Testing of Pharmaceuticals. Mettler Toledo. [Link]

  • Indian Journal of Chemistry. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry. [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Pharmuni. (n.d.). Quality Control (QC) in Pharmaceutical Manufacturing. Pharmuni. [Link]

  • ACS Publications. (2026). Uranyl-Enabled Photocatalytic C(sp3)–H Functionalization with Azoles. ACS Publications. [Link]

  • MDPI. (n.d.). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. MDPI. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR. [Link]

  • SpringerLink. (2025). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. SpringerLink. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating Analytical Methods for the Quantification of 5-Amino-3-methyl-1-p-tolylpyrazole

Welcome to this in-depth technical guide on the validation of analytical methods for the quantification of 5-Amino-3-methyl-1-p-tolylpyrazole. As researchers, scientists, and professionals in drug development, the abilit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide on the validation of analytical methods for the quantification of 5-Amino-3-methyl-1-p-tolylpyrazole. As researchers, scientists, and professionals in drug development, the ability to accurately and reliably quantify active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide is designed to provide you with a comprehensive comparison of suitable analytical techniques, supported by illustrative experimental data, to ensure your methods are robust, reliable, and fit for purpose.

Our approach is grounded in the principles of scientific integrity and follows the authoritative standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6] We will not only detail the "how" but also the critical "why" behind our experimental choices, empowering you to develop and validate analytical methods with confidence.

The Analyte: 5-Amino-3-methyl-1-p-tolylpyrazole

5-Amino-3-methyl-1-p-tolylpyrazole (CAS RN: 62535-60-8) is a pyrazole derivative with a molecular formula of C₁₁H₁₃N₃. Understanding its chemical properties, such as its aromatic nature and the presence of an amino group, is crucial in selecting and optimizing an appropriate analytical method. Given its structure, chromatographic techniques are highly suitable for its quantification. In this guide, we will compare two of the most common and powerful chromatographic methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Guiding Principles of Method Validation

The objective of any analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[7] According to the ICH Q2(R2) guidelines, this involves evaluating a series of performance characteristics.[1][2][8]

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is further divided into repeatability, intermediate precision, and reproducibility.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis of Analytical Methods

We will now delve into the practical application of these principles by comparing a hypothetical, yet scientifically sound, HPLC-UV method and a GC-FID method for the quantification of 5-Amino-3-methyl-1-p-tolylpyrazole.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. The presence of a chromophore in the pyrazole ring structure makes 5-Amino-3-methyl-1-p-tolylpyrazole an excellent candidate for UV detection. A reverse-phase C18 column is a good starting point for the separation of this moderately polar compound.[9]

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard & Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Prepare Calibration Curve Standards B->C D Filter Samples (0.45 µm) B->D E Inject into HPLC System D->E F Separation on C18 Column E->F G Detection by UV Detector F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Analyte Concentration I->J

Caption: HPLC-UV method workflow for quantification.

Detailed Protocol:

  • Preparation of Standard Solutions:

    • Accurately weigh approximately 10 mg of 5-Amino-3-methyl-1-p-tolylpyrazole reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a diluent (e.g., 50:50 acetonitrile:water). This is the stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-50 µg/mL).

  • Preparation of Sample Solutions:

    • Accurately weigh a quantity of the sample expected to contain about 10 mg of the analyte into a 100 mL volumetric flask.

    • Add the diluent, sonicate to dissolve, and dilute to volume.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by scanning the UV spectrum of the analyte (e.g., 254 nm).

  • Validation Experiments:

    • Specificity: Inject the diluent, a placebo (if applicable), and a spiked placebo to demonstrate the absence of interfering peaks at the retention time of the analyte.

    • Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. Perform a linear regression analysis.

    • Accuracy: Analyze samples of known concentration (e.g., spiked placebo at 80%, 100%, and 120% of the target concentration) in triplicate and calculate the percent recovery.

    • Precision:

      • Repeatability: Analyze six replicate preparations of a standard at 100% of the target concentration.

      • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.

    • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Introduce small, deliberate changes to method parameters (e.g., mobile phase composition ±2%, flow rate ±0.1 mL/min, column temperature ±2 °C) and observe the effect on the results.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Rationale: GC is a suitable alternative if the analyte is volatile and thermally stable. The tolyl and methyl groups contribute to its volatility. FID is a robust and universally applicable detector for organic compounds. Derivatization may be necessary to improve peak shape and thermal stability, but we will first consider a direct injection approach.

Experimental Workflow:

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis A Weigh Standard & Sample B Dissolve in a Volatile Solvent (e.g., Methanol, Ethyl Acetate) A->B C Prepare Calibration Curve Standards B->C E Inject into GC System C->E F Separation on Capillary Column E->F G Detection by FID F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Analyte Concentration I->J

Caption: GC-FID method workflow for quantification.

Detailed Protocol:

  • Preparation of Standard and Sample Solutions:

    • Similar to the HPLC method, but use a volatile solvent suitable for GC, such as methanol or ethyl acetate.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

    • Injection Volume: 1 µL (split or splitless mode to be optimized).

  • Validation Experiments:

    • The validation experiments (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) are performed in a manner analogous to the HPLC method, with adjustments for the GC technique. For robustness, parameters such as injector and detector temperatures, oven ramp rate, and carrier gas flow rate would be varied.

Performance Comparison

The choice between HPLC and GC often depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Below is a table summarizing the expected performance characteristics of the two validated methods.

Validation Parameter HPLC-UV GC-FID Commentary
Specificity HighHighBoth methods can achieve high specificity with proper column selection and optimization.
Linearity (R²) > 0.999> 0.998Both are expected to show excellent linearity.
Range (µg/mL) 1 - 505 - 100HPLC-UV may offer a slightly lower LOQ.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods should provide high accuracy.
Precision (RSD) < 2.0%< 2.5%HPLC generally offers slightly better precision.
LOD (µg/mL) ~0.3~1.5HPLC-UV is often more sensitive for this type of compound.
LOQ (µg/mL) ~1.0~5.0Consistent with the higher sensitivity of HPLC-UV.
Robustness RobustRobustBoth methods, when properly developed, should be robust.

Conclusion and Recommendations

Both HPLC-UV and GC-FID are viable techniques for the quantification of 5-Amino-3-methyl-1-p-tolylpyrazole.

  • HPLC-UV is generally the recommended method due to its higher sensitivity, better precision for non-volatile compounds, and operation at ambient temperatures, which avoids potential thermal degradation of the analyte. It is a versatile technique applicable to a wide range of pharmaceutical analyses.

  • GC-FID is a suitable alternative, particularly for purity testing where the identification and quantification of volatile impurities are of interest. It is a robust and cost-effective technique.

Ultimately, the choice of method should be based on a thorough evaluation of the analytical needs, the properties of the sample matrix, and the available resources. The validation data presented in this guide serves as a benchmark for what to expect from a well-developed and validated analytical method for 5-Amino-3-methyl-1-p-tolylpyrazole.

This guide provides a framework for approaching the validation of analytical methods. It is imperative that all experimental work is conducted in accordance with internal standard operating procedures and the relevant regulatory guidelines.

References

  • Analytical Methods - RSC Publishing. (n.d.).
  • Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies.PubMed. (2021-09-10).
  • Validation of Analytical Procedures Q2(R2).ICH. (2023-11-30).
  • 5-Amino-3-methyl-1-p-tolylpyrazole | 62535-60-8.Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.EMA. (n.d.).
  • ICH and FDA Guidelines for Analytical Method Validation.Lab Manager. (n.d.).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained.AMSbiopharma. (2025-07-22).
  • FDA issues revised guidance for analytical method validation.ResearchGate. (2025-08-06).
  • ICH guideline Q2(R2) on validation of analytical procedures.EMA. (2022-03-31).
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures.gmp-compliance.org. (n.d.).
  • FDA Releases Guidance on Analytical Procedures.BioPharm International. (2024-03-07).
  • GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. (2019-04-01).

Sources

Validation

Technical Guide: Cross-Reactivity Profiling of 1-Aryl-5-Aminopyrazole p38 MAPK Inhibitors

Subject: 5-Amino-3-methyl-1-p-tolylpyrazole Scaffold Derivatives Primary Target: p38 Mitogen-Activated Protein Kinase (MAPK) Content Type: Comparative Profiling & Experimental Guide Executive Summary: The Scaffold Archit...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 5-Amino-3-methyl-1-p-tolylpyrazole Scaffold Derivatives Primary Target: p38 Mitogen-Activated Protein Kinase (MAPK) Content Type: Comparative Profiling & Experimental Guide

Executive Summary: The Scaffold Architecture

The 5-amino-1-arylpyrazole moiety—specifically exemplified by the 5-amino-3-methyl-1-p-tolylpyrazole core—represents a "privileged structure" in medicinal chemistry, most notably as the structural anchor for high-affinity p38 MAPK inhibitors (e.g., Birb 796/Doramapimod analogs).

Unlike early-generation pyridinyl-imidazole inhibitors (e.g., SB203580 ), which function strictly as ATP-competitive (Type I) binders, derivatives of the 5-aminopyrazole scaffold are frequently engineered as Type II inhibitors . By derivatizing the C5-amino group (often into a diaryl urea), these compounds stabilize the kinase in its inactive DFG-out conformation.

This guide details the cross-reactivity profiling of this class, contrasting its selectivity against "Gold Standard" alternatives and providing validated protocols for assessing off-target liabilities.

Mechanistic Profiling & Comparative Analysis

Structural Basis of Selectivity

The 1-p-tolyl group is critical for selectivity. It occupies the hydrophobic pocket adjacent to the ATP-binding site. In Type II inhibitors (e.g., Birb 796 derivatives), the pyrazole core anchors the molecule, while a urea extension protrudes into the allosteric pocket created by the movement of the conserved DFG (Asp-Phe-Gly) motif.

Comparative Performance Matrix

The following table contrasts 5-aminopyrazole-based inhibitors against the standard Type I inhibitor (SB203580) and a pan-kinase inhibitor (Staurosporine).

Feature5-Aminopyrazole Derivatives (e.g., Birb 796)Pyridinyl-Imidazoles (e.g., SB203580)Staurosporine (Control)
Binding Mode Type II (Allosteric/DFG-out)Type I (ATP Competitive)Type I (Pan-competitive)
p38 Isoform Selectivity High (p38

/

>

/

)
High (p38

/

)
None (Promiscuous)
Kinetics Slow

(Long Residence Time)
Fast

(Rapid Equilibrium)
Fast

Primary Cross-Reactivity JNK2, c-Raf, Tie-2, Lck CK1, RIPK2, GAK Kinome-wide
CYP450 Liability Moderate (CYP3A4 induction common)High (CYP inhibition)N/A
Cellular Potency (IC

)
~10–50 nM (TNF

release)
~50–100 nM< 10 nM (Cytotoxic)

Analyst Note: The slow dissociation rate (residence time) of pyrazole-urea derivatives is a therapeutic advantage, allowing sustained inhibition even after plasma drug levels drop. However, the lipophilic nature of the p-tolyl group increases the risk of binding to unrelated hydrophobic pockets in JNK and Src-family kinases .

Cross-Reactivity Challenges (The "Red Flags")

When profiling a library based on the 5-Amino-3-methyl-1-p-tolylpyrazole scaffold, researchers must prioritize screening against the following off-targets due to structural homology in the ATP/allosteric cleft:

  • JNK (c-Jun N-terminal Kinase): The structural similarity between the p38 and JNK ATP pockets is the primary source of cross-reactivity. Pyrazoles lacking bulky "gatekeeper" evasion motifs often inhibit JNK2.

  • Tie-2 (Tek): An angiogenic receptor tyrosine kinase. 5-aminopyrazoles often show single-digit nanomolar affinity for Tie-2.

  • Lck (Lymphocyte-specific protein tyrosine kinase): A Src-family kinase critical for T-cell signaling. Inhibition leads to broad immunosuppression beyond the intended cytokine blockade.

Visualization: Mechanism & Workflow

The p38 MAPK Signaling Cascade

This diagram illustrates the canonical pathway targeted by these inhibitors and the downstream effectors (HSP27) used for cellular validation.

p38_Signaling Stress Cellular Stress (LPS, UV, Cytokines) MAP3K MAP3Ks (TAK1, ASK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Thr-Gly-Tyr Phosphorylation MK2 MK2 p38->MK2 TF Transcription Factors (ATF2, ELK1) p38->TF HSP27 HSP27 MK2->HSP27 pHSP27 p-HSP27 (Actin Remodeling) HSP27->pHSP27 Biomarker Cytokines TNF-alpha / IL-1beta (Inflammation) TF->Cytokines Gene Expression Inhibitor 5-Amino-Pyrazole Inhibitor Inhibitor->p38 Blocks

Caption: Canonical p38 MAPK pathway showing the intervention point of pyrazole inhibitors and the downstream phosphorylation of HSP27 used as a biomarker.

The "Kinase HotSpot" Profiling Workflow

A self-validating workflow for filtering cross-reactive compounds.

Profiling_Workflow cluster_QC QC Controls Library Pyrazole Library (5-Amino-1-aryl core) Screen Primary Screen (Single Dose @ 1uM) Library->Screen Hit Hits (>50% Inh) Screen->Hit Kd Kd Determination (KdELECT / TR-FRET) Hit->Kd Selectivity Selectivity Panel (JNK, Lck, Tie-2) Kd->Selectivity Cell Cellular Assay (LPS-induced TNF-a) Selectivity->Cell Passes Filter SB Ref: SB203580 DMSO Neg: DMSO

Caption: Step-wise profiling workflow to filter promiscuous binders before cellular validation.

Validated Experimental Protocols

Biochemical Selectivity Assay (TR-FRET)

Purpose: To determine the binding affinity (


) of the inhibitor to p38

versus off-targets (JNK2). This protocol uses a tracer displacement method (e.g., LanthaScreen).

Reagents:

  • Recombinant p38

    
     and JNK2 kinases (tagged, e.g., GST or His).
    
  • Europium-labeled anti-tag antibody.

  • AlexaFluor® 647-labeled ATP-competitive tracer (Tracer 199 is standard for p38).

  • Compound: 5-Amino-3-methyl-1-p-tolylpyrazole derivative (10 mM DMSO stock).

Protocol:

  • Preparation: Dilute inhibitor in 1x Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to 3x final concentration (10-point dose response, starting at 10

    
    M).
    
  • Assembly: In a 384-well white low-volume plate, add:

    • 5

      
      L of 3x Inhibitor.
      
    • 5

      
      L of 3x Kinase/Antibody Mix (Final: 5 nM Kinase, 2 nM Antibody).
      
    • 5

      
      L of 3x Tracer (Final: 
      
      
      
      value of tracer, typically 5–20 nM).
  • Incubation: Incubate for 60 minutes at Room Temperature (protected from light).

  • Read: Measure TR-FRET on a multimode reader (Ex: 340 nm, Em: 615 nm [Eu] and 665 nm [Tracer]).

  • Analysis: Calculate Emission Ratio (

    
    ). Fit data to a sigmoidal dose-response curve to determine 
    
    
    
    and convert to
    
    
    using the Cheng-Prusoff equation.
Cellular Target Engagement (Western Blot)

Purpose: To confirm the inhibitor enters the cell and blocks the pathway in a physiological context.

System: THP-1 Monocytes or RAW 264.7 Macrophages. Stimulus: Lipopolysaccharide (LPS).

Protocol:

  • Seeding: Plate THP-1 cells (

    
     cells/well) in 6-well plates in RPMI-1640 + 10% FBS.
    
  • Pre-treatment: Treat cells with the inhibitor (0.1, 1, 10

    
    M) or Vehicle (0.1% DMSO) for 1 hour.
    
  • Stimulation: Add LPS (100 ng/mL) and incubate for 30 minutes.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer containing Protease/Phosphatase Inhibitor Cocktail.

  • Detection: Perform SDS-PAGE and Western Blot.

    • Primary Antibody: Anti-phospho-HSP27 (Ser82) [Downstream marker of p38 activity].

    • Control Antibody: Total p38 MAPK and

      
      -Actin.
      
  • Validation Criteria: A successful hit must reduce p-HSP27 levels by >50% at 1

    
    M without altering Total p38 levels.
    

References

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268–272. [Link]

  • Regan, J., et al. (2002).

    
     MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry, 45(14), 2994–3008. [Link]
    
  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]

  • Dumas, J. (2001). Protein kinase inhibitors: emerging trends. Expert Opinion on Therapeutic Patents, 11(3), 405-429. [Link]

Comparative

Head-to-head comparison of pyrazole synthesis catalysts

Executive Summary The pyrazole pharmacophore is ubiquitous in modern drug discovery, underpinning blockbusters like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the synthetic route to this heterocycle is often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole pharmacophore is ubiquitous in modern drug discovery, underpinning blockbusters like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the synthetic route to this heterocycle is often dictated by a single critical factor: Regiocontrol .

While classical condensation (Knorr synthesis) remains the industrial workhorse due to cost, it frequently suffers from poor selectivity between N1-isomers (1,3- vs 1,5-substitution). This guide evaluates three distinct catalytic classes—Lewis Acids , Transition Metals , and Organocatalysts —to determine which system offers the optimal balance of yield, regioselectivity, and process mass intensity (PMI).

Key Takeaway:

  • For Cost & Scale: Brønsted/Lewis Acids (e.g.,

    
    ) remain superior for simple substrates.
    
  • For Regioselectivity: Transition Metals (specifically Cu and Ag) are non-negotiable for complex, asymmetric substitution patterns.

  • For Sustainability: Iodine (

    
    ) and heterogeneous nano-catalysts are emerging as high-efficiency "green" alternatives for one-pot multicomponent reactions (MCRs).
    

Mechanistic Classification & Logic

To select the right catalyst, one must understand the underlying mechanism. The two dominant pathways are Condensation (Double nucleophilic attack) and Cycloaddition (Concerted bond formation).

Diagram 1: Mechanistic Pathways in Pyrazole Synthesis

PyrazoleMechanism Start Target Pyrazole Sub1 Hydrazine + 1,3-Dicarbonyl Start->Sub1 Sub2 Diazo/Sydnone + Alkyne Start->Sub2 Path1 Condensation (Knorr) Sub1->Path1 Path2 [3+2] Cycloaddition Sub2->Path2 Cat1 Acid Catalysts (H+, Lewis Acids) Path1->Cat1 Activated by Cat2 Transition Metals (Cu, Ru, Ag) Path2->Cat2 Catalyzed by Regio1 Mixture of 1,3- and 1,5-isomers Cat1->Regio1 Thermodynamic Control Regio2 High Regiocontrol (Ligand Dependent) Cat2->Regio2 Kinetic Control

Caption: Divergent mechanistic pathways dictate catalyst selection. Acid catalysts drive condensation often leading to mixtures, while transition metals direct cycloaddition for high regioselectivity.

Head-to-Head Performance Matrix

This matrix compares representative catalysts from each class based on the synthesis of 1,3,5-trisubstituted pyrazoles , a common drug scaffold.

FeatureLewis Acid (e.g.,

)
Transition Metal (e.g.,

)
Organocatalyst (e.g.,

)
Primary Mechanism Carbonyl Activation (Condensation)Alkyne Activation (Cycloaddition)Oxidative Cyclization / MCR
Yield (Avg.) 85-95%70-90%80-92%
Regioselectivity Low to Moderate (Substrate dependent)Excellent (>95:[1]5)High (Steric controlled)
Reaction Temp RT to Reflux (

)
RT to Mild Heat (

)
Reflux / Microwave
Solvent Tolerance High (Water, EtOH compatible)Moderate (Requires dry solvents)High (Water, PEG-400)
Cost LowHigh (Ligands + Metal)Very Low
Toxicity Low (Lanthanides are mild)Moderate (Cu) to High (Pd)Low
Best For... Large-scale, simple symmetric pyrazolesComplex, asymmetric isomers requiring specific regiochemistryGreen chemistry, One-pot Multicomponent Reactions

Deep Dive: The Regioselectivity Battle

Case Study: Synthesis of Fluorinated Pyrazoles

Fluorine incorporation is critical for metabolic stability, but it complicates regiocontrol due to electronic effects.

  • The Problem: Reacting a trifluoromethyl-1,3-diketone with a hydrazine using simple Brønsted acids (HCl) typically yields a 1:1 to 4:1 mixture of isomers due to competing nucleophilic attacks.

  • The Lewis Acid Solution (

    
    ):  Lanthanide triflates coordinate preferentially to the most basic carbonyl oxygen. In unsymmetrical diketones, this can bias the reaction, improving ratios to ~10:1, but complete control is rare.
    
  • The Metal Solution (

    
     or 
    
    
    
    ):
    • Silver (

      
      ):  In the reaction of trifluoromethylated ynones with hydrazines, Silver acts as a 
      
      
      
      -acid, activating the triple bond. This dictates the attack of the hydrazine nitrogen, yielding the 3-
      
      
      isomer almost exclusively (>99:1).
    • Copper (

      
      ):  In "Click" chemistry (Sydnone + Alkyne), Copper controls the dipole orientation, favoring the 1,4-disubstituted product, a geometry difficult to access via condensation.
      

Experimental Protocols

Protocol A: Lewis Acid Catalyzed (Green/Scale-Up Focus)

Catalyst: Ytterbium(III) Triflate [


]
Target:  1,3,5-Triphenyl-1H-pyrazole
Rationale:  Ytterbium triflate is water-tolerant and recoverable, making it ideal for "Green" condensation.
  • Setup: To a 25 mL round-bottom flask, add 1,3-diphenylpropane-1,3-dione (1.0 mmol) and phenylhydrazine (1.0 mmol).

  • Catalyst Addition: Add

    
     (5 mol%, 31 mg) and Ethanol (3 mL).
    
  • Reaction: Stir at room temperature for 10 minutes. (Note: Monitor via TLC; some hindered substrates may require reflux for 1-2 hours).

  • Workup: The product often precipitates out. Filter the solid.

  • Catalyst Recovery: Evaporate the filtrate (ethanol). The residue contains the catalyst, which can be reused up to 4 times with minimal activity loss.

  • Purification: Recrystallize from hot ethanol if necessary.

    • Expected Yield: 90-95%[2]

Protocol B: Iodine-Mediated One-Pot Synthesis (Organocatalytic)

Catalyst: Molecular Iodine (


)
Target:  Fully substituted pyrazole via Multi-Component Reaction (MCR)
Rationale:  Iodine acts as a dual Lewis acid and mild oxidant, facilitating the condensation of aldehydes, hydrazines, and 1,3-dicarbonyls in a single pot.
  • Reactants: Combine aldehyde (1 mmol), phenylhydrazine (1 mmol), and ethyl acetoacetate (1 mmol) in water (5 mL).

  • Catalyst: Add

    
     (10 mol%).
    
  • Condition: Stir vigorously at room temperature for 30-60 minutes.

  • Observation: The reaction mixture typically darkens initially and then lightens as iodine is consumed/cycled.

  • Quench: Add aqueous

    
     (sodium thiosulfate) to remove residual iodine color.
    
  • Isolation: Extract with ethyl acetate or filter the precipitate.

    • Expected Yield: 85-92%

    • Note: This method avoids toxic transition metals and uses water as a solvent.

Decision Logic: Selecting Your Catalyst

Use this flow to determine the optimal catalyst for your specific substrate.

Diagram 2: Catalyst Selection Decision Tree

CatalystSelection Start Start: Define Substrate Q1 Is the Pyrazole Symmetric? Start->Q1 Yes1 Use Brønsted Acid (HCl, AcOH) or Green Catalyst (ZnO) Q1->Yes1 Yes No1 Regioselectivity Critical? Q1->No1 No Q2 Substrate Type? No1->Q2 Yes Lewis Lewis Acid (Yb, Sc) (Thermodynamic Control) No1->Lewis No (Cost priority) Condensation 1,3-Dicarbonyl + Hydrazine Q2->Condensation Cycloadd Alkyne/Ynone + Hydrazine/Diazo Q2->Cycloadd Condensation->Lewis Standard Metal Transition Metal (Cu, Ag) (Kinetic Control) Condensation->Metal If Fluorinated Cycloadd->Metal Result1 Good Yield Moderate Selectivity Lewis->Result1 Result2 High Yield Excellent Selectivity Metal->Result2

Caption: Decision tree for catalyst selection based on symmetry, regioselectivity requirements, and substrate class.

References

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • National Institutes of Health (PMC). (2017). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]

  • American Chemical Society (ACS). (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds. ACS Omega. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Jetir.Org. (2022).[3] Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. Retrieved from [Link]

  • EurekAlert! (2017). Copper will replace toxic palladium and expensive platinum in the synthesis of medications.[4] Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Pyrazole Synthesis: Recent Literature. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Amino-3-methyl-1-p-tolylpyrazole proper disposal procedures

Topic: Proper Disposal Procedures for 5-Amino-3-methyl-1-p-tolylpyrazole CAS: 62535-60-8[1][2][3][4] Executive Summary: Operational Safety & Compliance Immediate Directive: 5-Amino-3-methyl-1-p-tolylpyrazole (CAS 62535-6...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for 5-Amino-3-methyl-1-p-tolylpyrazole CAS: 62535-60-8[1][2][3][4]

Executive Summary: Operational Safety & Compliance

Immediate Directive: 5-Amino-3-methyl-1-p-tolylpyrazole (CAS 62535-60-8) is a substituted pyrazole intermediate with significant irritation potential (Skin/Eye/Respiratory) and probable acute toxicity profiles similar to its phenyl analogs.[1][2][3][4] Under no circumstances should this compound be disposed of via sanitary sewer systems.

Disposal Strategy: The only acceptable disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.[1][2][3] The presence of the nitrogen-rich pyrazole ring generates toxic nitrogen oxides (NOx) upon combustion; therefore, open burning or standard landfilling is prohibited.[2][3][4]

Chemical Characterization & Hazard Assessment

To ensure safe handling, you must understand the physiochemical drivers behind these disposal protocols.[3][4] This compound is an organic amine derivative; its disposal requirements are dictated by its potential to form unstable salts or release toxic fumes.[3][4]

Table 1: Physicochemical Profile for Disposal Logistics

ParameterSpecificationOperational Implication
CAS Number 62535-60-8 Use this exact identifier for waste manifests.
Physical State Solid (Crystalline Powder)Dust generation is a primary inhalation risk during transfer.[3][4]
Appearance Light yellow to brown/dark greenColor variability indicates oxidation; treat darker samples as potentially degraded but equally hazardous.[4]
Solubility Low in water; Soluble in DMSO, MeOHDo not attempt aqueous neutralization.[3][4] Use organic solvent protocols for cleaning.[3][4]
Hazard Codes H315, H319, H335 (Irritant)Requires double-gloving (Nitrile) and respiratory protection (N95/P100) during waste transfer.[3][4]
Reactivity Incompatible with Strong OxidizersCRITICAL: Segregate from Nitric Acid or Peroxides to prevent exothermic reactions.[3][4]
ngcontent-ng-c3009699313="" class="ng-star-inserted">

Senior Scientist Insight: The p-tolyl moiety (a methyl group on the phenyl ring) increases the lipophilicity of this molecule compared to its non-methylated analog.[1][3] This enhances its ability to penetrate biological membranes, increasing the importance of preventing skin contact and environmental leaching.[3][4]

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, stabilize the material at the bench level.[3][4]

A. Solid Waste (Pure Compound/Powder)[3][4]
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Segregation: Keep separate from "Sharps" and "Biohazard" waste.[3][4] This is a chemical stream only.[3][4]

  • Labeling: Mark clearly as "Hazardous Waste - Solid - Toxic/Irritant." [1][2][3][4]

B. Liquid Waste (Mother Liquors/Solutions)[3][4]
  • Solvent Compatibility: If dissolved in Methanol, Ethanol, or DMSO, segregate into Non-Halogenated Organic Waste .[3][4]

  • Halogenated Exception: If dissolved in Dichloromethane (DCM) or Chloroform, it must go into the Halogenated Waste stream.[3][4]

  • pH Check: Ensure the solution pH is neutral (6-8). If the synthesis involved strong acids, neutralize carefully before bottling to prevent pressure buildup in waste drums.[3][4]

The Disposal Protocol (Step-by-Step)

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines for "Characteristic" or "Listed" waste management.[3][4]

Step 1: Waste Characterization Verify the waste stream.[3][4] Is it pure solid, a solution, or contaminated debris (gloves/wipes)?

  • Why: Debris often goes to "Hazardous Debris" bins, while pure solids require lab-packing.[1][2][3][4]

Step 2: Packaging Transfer the material into a chemically compatible container (Screw-top HDPE is preferred for solids).[1][3][4]

  • Safety Check: Leave 10% headspace in liquid containers to allow for thermal expansion.[3][4]

Step 3: Labeling (The "Cradle-to-Grave" Link) Affix a hazardous waste tag immediately upon the first drop of waste entering the container.[1][2][3][4]

  • Constituents: List "5-Amino-3-methyl-1-p-tolylpyrazole" fully. Do not use abbreviations (e.g., "AMTP") as waste vendors may reject unidentified acronyms.

  • Hazards: Check "Toxic" and "Irritant."[3][4]

Step 4: Secondary Containment Place the sealed container into a secondary tray (polypropylene) capable of holding 110% of the volume of the largest container.[4]

Step 5: Vendor Handoff Coordinate with your EHS department for pickup.[3][4] The final destination must be a RCRA Part B Permitted Incinerator .[3][4]

Visualized Disposal Workflow

The following diagram illustrates the decision logic for segregating this specific pyrazole derivative.

DisposalWorkflow Start Start: Waste Generation (5-Amino-3-methyl-1-p-tolylpyrazole) AssessState Assess Physical State Start->AssessState Debris Contaminated Debris (Gloves, Weigh Boats) Start->Debris SolidPath Solid / Powder AssessState->SolidPath LiquidPath Solution / Liquid AssessState->LiquidPath SolidContainer Container: Wide-mouth HDPE Label: Hazardous Solid - Toxic SolidPath->SolidContainer SolventCheck Check Solvent Base LiquidPath->SolventCheck Final Final Disposal: High-Temp Incineration (RCRA Part B Facility) SolidContainer->Final NonHalo Non-Halogenated (MeOH, DMSO, EtOH) SolventCheck->NonHalo Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo->Final Stream A Halo->Final Stream B DebrisBin Hazardous Debris Bin (Do NOT Autoclave) Debris->DebrisBin DebrisBin->Final

Figure 1: Decision matrix for segregating 5-Amino-3-methyl-1-p-tolylpyrazole waste streams to ensure compatibility and regulatory compliance.

Regulatory Compliance & Reference Data

RCRA Classification (40 CFR 261): While 5-Amino-3-methyl-1-p-tolylpyrazole is not explicitly "P-listed" or "U-listed" by name, it must be treated as Hazardous Waste based on the Toxicity Characteristic and general duty to prevent environmental release of toxic amines.[2][3][4]

Spill Response (Immediate Action):

  • Evacuate the immediate area if dust is airborne.[3][4]

  • PPE: Don Nitrile gloves, lab coat, and safety goggles.[3][4]

  • Containment: Cover powder spills with a damp paper towel to prevent dust dispersion.[3][4]

  • Cleanup: Scoop into a waste container. Do not dry sweep. Wash the area with soap and water; collect the rinsate as liquid hazardous waste.[4]

References

  • TCI Chemicals. Safety Data Sheet: 5-Amino-3-methyl-1-p-tolylpyrazole (CAS 62535-60-8).[1][2][3][4] Retrieved from [3][4]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[3][4] Retrieved from [3][4]

  • PubChem. Compound Summary: 5-Amino-3-methyl-1-phenylpyrazole (Structural Analog).[1][2][3][4][5][6] Retrieved from [3][4]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[3][4] Retrieved from [3][4]

Sources

Handling

Personal protective equipment for handling 5-Amino-3-methyl-1-p-tolylpyrazole

CAS No: 62535-60-8 Molecular Formula: Date of Issue: January 31, 2026 Author: Senior Application Scientist Team Executive Summary & Risk Profile 5-Amino-3-methyl-1-p-tolylpyrazole is a functionalized pyrazole intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 62535-60-8 Molecular Formula:


Date of Issue:  January 31, 2026
Author:  Senior Application Scientist Team

Executive Summary & Risk Profile

5-Amino-3-methyl-1-p-tolylpyrazole is a functionalized pyrazole intermediate frequently employed in the synthesis of pharmaceuticals and agrochemicals. While standard safety data sheets (SDS) often classify it as an Irritant (Skin/Eye/Respiratory) , its structural classification as a substituted aromatic amine necessitates a higher tier of caution due to potential (often uncharacterized) sensitization and systemic toxicity risks.

Critical Operational Note: This compound is Air Sensitive and potentially hygroscopic. Beyond personal safety, strict adherence to inert atmosphere handling is required to maintain chemical integrity.

Hazard Classification (GHS/CLP)
Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed (inferred from analogs)
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation
Serious Eye Damage Cat 2AH319: Causes serious eye irritation
STOT - Single Exposure Cat 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for all personnel handling >10 mg of the substance.

Protection ZoneEquipment StandardOperational Logic (The "Why")
Ocular Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient. Fine amine powders are static-prone and can migrate around side shields. Goggles provide a sealed environment against dust entry and splashes.
Dermal (Hand) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Breakthrough Defense: Aromatic amines can permeate thin nitrile over time. The "Double-Glove" system creates a sacrificial outer layer. Change outer gloves immediately upon contamination.
Respiratory N95/P2 Mask (Minimum)Redundancy: While all handling must occur in a fume hood, an N95 provides a "last line of defense" against accidental powder aerosolization during weighing.
Body Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Wrist Gap Protection: The gap between the glove cuff and lab coat sleeve is the most common exposure point. Tyvek sleeves bridge this gap.

Engineering Controls & Handling Logic

The "Zero-Exposure" Workflow

Do not rely solely on PPE. The primary barrier is the engineering control.

  • Primary Containment: All open-vessel manipulations (weighing, transfer) must occur inside a certified Chemical Fume Hood with a face velocity of 80–100 fpm.

  • Atmosphere Control: Due to air sensitivity, store the bulk container under Argon or Nitrogen . Flush headspace with inert gas after every use.

  • Static Mitigation: Use an anti-static gun or ionizer bar during weighing. Substituted pyrazoles are often fluffy, electrostatic solids that "jump" from spatulas.

Visualization: PPE & Engineering Control Logic

The following diagram illustrates the decision-making process for selecting controls based on the state of matter.

PPE_Logic Figure 1: PPE and Engineering Control Decision Tree based on physical state. Start Task: Handle 5-Amino-3-methyl-1-p-tolylpyrazole State State of Matter? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Liquid Solution / Reaction Mix State->Liquid Dissolved/Reacting Control_Solid Engineering: Fume Hood + Static Ionizer PPE: Goggles + N95 + Double Nitrile Solid->Control_Solid Control_Liquid Engineering: Fume Hood (Sash Low) PPE: Goggles + Double Nitrile (Change 30m) Liquid->Control_Liquid

Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Transfer solid without generating airborne dust or degrading the compound via air exposure.

  • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only if wearing an N95 (restore flow immediately after).

  • Inerting: If the compound is stored in a bottle, purge the bottle with a gentle stream of Argon before recapping.

  • Transfer:

    • Use a disposable anti-static weighing boat.

    • Technique: Do not dump. Use a micro-spatula to tap small amounts.

    • Self-Validation: If you see dust settling on the black surface of the balance, your transfer technique is too aggressive. Clean immediately with a wet wipe.

  • Dissolution: Add solvent to the weighing boat (if compatible) or wash the solid into the reaction flask immediately to minimize the time the solid exists as a dry powder.

Protocol B: Emergency Spill Response

Scenario: You have spilled ~500mg of powder on the benchtop.

  • Alert: Announce "Chemical Spill" to lab mates.

  • Isolate: Do not attempt to blow the powder or brush it dry (this creates aerosols).

  • Neutralize/Capture:

    • Cover the spill with a wet paper towel (solvent-dampened, e.g., ethanol or water) to suppress dust.

    • Wipe inward from the periphery to the center.

  • Disposal: Place all wipes and gloves used into a sealed hazardous waste bag. Label as "Toxic Organic Solid Debris."

Visualization: Spill Response Workflow

Spill_Response Figure 2: Emergency Spill Response Workflow minimizing aerosol generation. Spill Spill Detected Type Liquid or Solid? Spill->Type Solid_Path Solid Powder Type->Solid_Path Liquid_Path Solution Type->Liquid_Path Action_Solid 1. Do NOT sweep (Aerosol risk) 2. Cover with wet paper towel 3. Wipe inward Solid_Path->Action_Solid Action_Liquid 1. Apply absorbent pads 2. Wait for absorption 3. Scoop to bag Liquid_Path->Action_Liquid Disposal Double Bag -> Hazardous Waste Label (Wash hands w/ soap 2x) Action_Solid->Disposal Action_Liquid->Disposal

Waste Disposal & Decontamination

Principle: Treat 5-Amino-3-methyl-1-p-tolylpyrazole as a high-hazard organic amine for disposal purposes.

  • Solid Waste: Collect in a dedicated container labeled "Hazardous Waste: Toxic Organic Solid." Do not mix with general trash.

  • Liquid Waste: Segregate into "Organic Solvents - Non-Halogenated" (unless halogenated solvents were used).

  • Glassware Cleaning:

    • Rinse with Acetone or Ethanol (collect rinsate as waste).

    • Soak in a base bath (KOH/Isopropanol) if necessary to degrade organic residues (consult compatibility).

    • Wash with soap and water.[1][2][3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4][5] National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 5-Amino-3-methyl-1-phenylpyrazole (Analogous Hazard Data). National Library of Medicine. Retrieved January 31, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-3-methyl-1-p-tolylpyrazole
Reactant of Route 2
Reactant of Route 2
5-Amino-3-methyl-1-p-tolylpyrazole
© Copyright 2026 BenchChem. All Rights Reserved.